2-C-Methyl-D-ribono-1,4-lactone
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVKNHJSHYNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53008-96-1, 492-30-8 | |
| Record name | NSC244799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC62382 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-C-Methyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-C-methyl-D-ribono-1,4-lactone (CAS No. 492-30-8). This chiral molecule is a critical intermediate in the synthesis of modified nucleoside analogs, most notably the direct-acting antiviral agent Sofosbuvir, used in the treatment of Hepatitis C. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the chemistry and utility of this important building block.
Introduction: The Significance of a Methylated Ribonolactone
This compound is a five-membered lactone derived from D-ribose, distinguished by a methyl group at the C-2 position. This seemingly minor modification has profound implications for the biological activity of nucleoside analogs synthesized from it. The presence of the 2'-C-methyl group is a key structural feature in a number of potent antiviral compounds, as it can enhance metabolic stability and influence the conformational preferences of the nucleoside, thereby modulating its interaction with viral enzymes.[1] This guide will delve into the core chemical and physical properties of this lactone, its synthesis from common starting materials, and its pivotal role in the construction of life-saving therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods.
Core Properties
| Property | Value | Source |
| CAS Number | 492-30-8 | PubChem[2] |
| Molecular Formula | C₆H₁₀O₅ | PubChem[2] |
| Molecular Weight | 162.14 g/mol | PubChem[2] |
| Appearance | White to off-white powder or crystal | MySkinRecipes[3] |
| Melting Point | 150-160 °C | MySkinRecipes[3] |
| Boiling Point | 338.3 °C (predicted) | MySkinRecipes[3] |
| Density | 1.512 g/cm³ (predicted) | MySkinRecipes[3] |
| Solubility | Soluble in water and polar organic solvents. | General Knowledge |
| Storage | 2-8°C, away from light | MySkinRecipes[3] |
Spectroscopic Characterization (¹H and ¹³C NMR)
¹H NMR: The proton spectrum is expected to be complex due to the chiral centers and the rigid lactone ring. Key signals would include a singlet for the C-2 methyl group, and multiplets for the protons on the furanose ring and the hydroxymethyl group. The chemical shifts and coupling constants of these protons are highly sensitive to the stereochemistry and conformation of the molecule.
¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the lactone would resonate at the lowest field (typically in the range of 170-180 ppm). The quaternary C-2 carbon would also be a characteristic signal. The remaining four signals would correspond to the other carbons of the ribonolactone core.
Disclaimer: The above NMR predictions are based on general principles of NMR spectroscopy and data from structurally similar compounds. For definitive structural confirmation and purity assessment, it is imperative to acquire experimental NMR data on a well-characterized sample.
Synthesis of this compound
The synthesis of this compound has been a subject of considerable research, driven by its importance in the pharmaceutical industry. Several synthetic routes have been developed, primarily starting from readily available carbohydrates like D-glucose or D-fructose.
Synthesis from D-Glucose
A common and scalable synthesis route proceeds via the formation of a fructosamine intermediate from D-glucose, followed by treatment with a base.
Figure 1: Synthesis of this compound from D-Glucose.
Experimental Protocol (Conceptual Outline):
This one-pot procedure involves the initial reaction of D-glucose with a disubstituted amine, such as dimethylamine, to form a fructosamine intermediate.[4] This is followed by treatment with a base, like calcium oxide, which promotes the rearrangement and lactonization to yield this compound.[4] Reported yields for this process are in the range of 20-27%.[4] The causality behind using a base like calcium oxide lies in its ability to facilitate the saccharinic acid rearrangement, a key step in the formation of the C-methylated lactone.
Step-by-Step Methodology:
-
Fructosamine Formation: D-glucose is reacted with an excess of dimethylamine in a suitable solvent. This reaction proceeds via an Amadori rearrangement.
-
Base-Mediated Rearrangement and Lactonization: Calcium oxide is added to the reaction mixture. The basic conditions induce an elimination and subsequent intramolecular rearrangement, leading to the formation of the 2-C-methylated ribonic acid, which spontaneously lactonizes to the more stable 1,4-lactone.
-
Work-up and Purification: The reaction mixture is neutralized, and the calcium salts are removed by filtration. The product is then extracted with an organic solvent and purified, typically by crystallization.
Analytical Methodologies
Robust analytical methods are crucial for ensuring the purity and quality of this compound, especially when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for this compound is not widely published, a general approach can be outlined based on the analysis of similar polar, non-chromophoric molecules.
Conceptual HPLC Method:
-
Column: A reversed-phase column (e.g., C18) is generally suitable for separating polar analytes.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is a common starting point. The pH of the mobile phase may need to be controlled to ensure the lactone ring remains intact.
-
Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be possible. However, for higher sensitivity and specificity, detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are more appropriate. For quantitative analysis in complex matrices, derivatization to introduce a UV-active or fluorescent tag may be necessary.
Applications in Drug Development: The Gateway to Sofosbuvir
The primary and most significant application of this compound is as a key starting material in the synthesis of the antiviral drug Sofosbuvir.
The Role in Sofosbuvir Synthesis
Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C.[5] It is a nucleotide analog that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[5][6] this compound serves as the foundational chiral scaffold upon which the modified ribose moiety of Sofosbuvir is constructed.
Figure 2: Synthetic Pathway from this compound to Sofosbuvir.
The synthesis involves several key transformations of the lactone, including protection of the hydroxyl groups, introduction of a fluorine atom at the 2'-position, and conversion to a ribofuranose derivative suitable for glycosylation with the uracil nucleobase.
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203.[7] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[7][8] The presence of the 2'-C-methyl and 2'-fluoro groups on the ribose moiety acts as a chain terminator, preventing further elongation of the viral RNA.[7] This halting of viral replication is the basis of Sofosbuvir's potent antiviral activity.
Conclusion
This compound, while a relatively simple molecule, holds a position of strategic importance in modern medicinal chemistry. Its unique structural features, particularly the C-2 methyl group, are instrumental in the design of effective antiviral nucleoside analogs. A thorough understanding of its fundamental properties, synthetic pathways, and analytical characterization is paramount for its successful application in the development and manufacturing of life-saving drugs like Sofosbuvir. As the quest for novel antiviral agents continues, the utility of such chiral building blocks is likely to expand, further cementing the significance of this compound in the pharmaceutical landscape.
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Sofosbuvir: A novel treatment option for chronic hepatitis C infection. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Synthesis of d-Glucose-3-14C and Related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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What is the mechanism of Sofosbuvir? (2024, July 17). Patsnap Synapse. Retrieved January 24, 2026, from [Link]
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Sofosbuvir. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. (2024, November 9). YouTube. Retrieved January 24, 2026, from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-C-Methyl-D-ribono-1,4-lactone
Introduction
2-C-Methyl-D-ribono-1,4-lactone (CAS No. 492-30-8) is a pivotal chiral building block in medicinal and synthetic organic chemistry.[1] With the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol , its primary utility lies in the synthesis of nucleoside analogs, which are crucial for the development of antiviral and anticancer therapeutics.[1] The precise stereochemistry and lactone ring structure are paramount to its function as a synthetic intermediate.
This technical guide provides a comprehensive overview of the spectroscopic techniques required to unambiguously confirm the identity, structure, and purity of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causality—understanding why a particular technique is chosen and how its results provide a self-validating confirmation of the molecular architecture. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting both the theoretical underpinnings and practical, field-proven protocols for data acquisition and interpretation.
Molecular Structure
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for the complete structural elucidation of this molecule. It not only confirms the presence of all carbon and hydrogen atoms but also provides definitive proof of their connectivity and stereochemistry, which is critical for a chiral molecule like this.
Expertise & Experience: The Causality Behind NMR Analysis
For carbohydrate derivatives, a primary analytical challenge is often the unambiguous determination of the ring size. While 2-C-Methyl-D-ribono-1,4 -lactone implies a five-membered ring (a γ-lactone), synthetic procedures can sometimes yield isomeric six-membered rings (δ-lactones) through rearrangement. Standard ¹H NMR may not be sufficient to distinguish these.
This is where advanced NMR techniques become essential. ¹³C NMR spectroscopy provides crucial information, as the chemical shifts of the ring carbons are sensitive to ring strain and substitution patterns.[2] Furthermore, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can definitively establish the ring size by measuring through-space proximity of protons. For a five-membered lactone, the spatial relationship between protons on C3 and C4 is distinct from that in a six-membered ring, making NOESY a powerful diagnostic tool.[2]
Trustworthiness: Self-Validating Experimental Protocols
A robust NMR analysis relies on meticulous sample preparation and data acquisition. The following protocols are designed to yield high-quality, reproducible data.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
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Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar analyte and keeps the hydroxyl (-OH) proton signals sharp and observable. Alternatively, deuterium oxide (D₂O) can be used, which will cause the exchangeable -OH protons to disappear, simplifying the spectrum and helping with peak assignment.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans due to the low natural abundance of ¹³C.[3]
-
(Optional) DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
(Optional) 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to detect through-space correlations.
-
Caption: Standard workflow for NMR analysis.
Authoritative Grounding: Predicted Spectral Data & Interpretation
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Rationale |
|---|---|---|---|---|
| H3 | ~4.2 - 4.4 | Doublet (d) | 1H | Methine proton attached to a carbon bearing an -OH group and adjacent to the quaternary center. |
| H4 | ~3.9 - 4.1 | Triplet (t) or dd | 1H | Methine proton adjacent to both C3 and the CH₂OH group. |
| H5a, H5b | ~3.5 - 3.8 | Multiplet (m) | 2H | Diastereotopic protons of the primary alcohol, deshielded by the adjacent oxygen. |
| CH₃ (C6) | ~1.3 - 1.5 | Singlet (s) | 3H | Methyl group on a quaternary carbon, appears as a singlet. |
| OH (x3) | ~4.5 - 5.5 | Broad Singlet (br s) | 3H | Exchangeable hydroxyl protons; position is concentration and temperature dependent. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 (C=O) | 170 - 180 | Carbonyl carbon of a five-membered lactone.[9][10] |
| C2 (Quaternary) | 75 - 85 | Quaternary carbon bonded to two oxygens (ring and hydroxyl) and a methyl group. |
| C3 (CH-OH) | 70 - 80 | Carbon bearing a hydroxyl group, deshielded by oxygen. |
| C4 (CH) | 80 - 90 | Carbon within the lactone ring, bonded to the ring oxygen and C5. |
| C5 (CH₂OH) | 60 - 70 | Primary alcohol carbon.[11] |
| C6 (CH₃) | 20 - 30 | Methyl carbon attached to the quaternary center.[12] |
Infrared (IR) Spectroscopy: Rapid Functional Group Verification
IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For this molecule, it provides immediate evidence of the hydroxyl groups and, most critically, the lactone carbonyl group.
Expertise & Experience: Ring Strain as a Diagnostic Tool
The most diagnostic absorption in the IR spectrum of this compound is the carbonyl (C=O) stretch. The frequency of this vibration is highly sensitive to the molecular environment, particularly ring strain. Acyclic esters typically show a C=O stretch around 1735-1750 cm⁻¹. However, in a five-membered (γ-lactone) ring, the increased angle strain elevates this frequency significantly, typically to the 1760-1800 cm⁻¹ region. This positive shift is a hallmark of a five-membered lactone and a key piece of evidence distinguishing it from a less-strained six-membered (δ-lactone) counterpart, which would absorb at a lower frequency (~1735-1750 cm⁻¹).
Trustworthiness: Self-Validating Experimental Protocol
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Scan: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.
Authoritative Grounding: Characteristic IR Absorptions
Table 3: Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Indicates the presence of hydroxyl groups, often showing hydrogen bonding. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium | Aliphatic C-H bonds from the methyl and ring CH/CH₂ groups. |
| C=O Stretch (γ-Lactone) | 1780 - 1760 | Strong, Sharp | Key diagnostic peak. The high frequency is characteristic of a strained five-membered lactone ring. |
| C-O Stretch (Ester/Alcohol) | 1250 - 1050 | Strong | Represents the C-O single bond stretching vibrations from the lactone and alcohol functionalities. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound and provides valuable structural clues through the analysis of its fragmentation patterns.
Expertise & Experience: Choosing the Right Ionization Method
The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that bombards the molecule with high-energy electrons, often leading to extensive fragmentation and a weak or absent molecular ion peak (M⁺·). While the fragmentation is useful for structural analysis, confirming the parent mass can be difficult.
For a polar, relatively fragile molecule like this, a "soft" ionization technique such as Electrospray Ionization (ESI) is superior. ESI typically protonates the analyte in solution, yielding a prominent protonated molecule peak ([M+H]⁺). This immediately confirms the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze the fragmentation of this specific [M+H]⁺ ion, providing controlled and interpretable structural data.
Trustworthiness: Self-Validating Experimental Protocol
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture, often with a trace amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode, typically over a mass range of m/z 50-300, to identify the [M+H]⁺ ion.
-
MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 163.1) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate a product ion spectrum.
Authoritative Grounding: Predicted Mass Spectrum & Fragmentation
The molecular formula C₆H₁₀O₅ gives an exact mass of 162.05282 Da.[1]
-
Expected [M+H]⁺ ion: m/z 163.0601
-
Expected [M+Na]⁺ ion: m/z 185.0420 (Sodium adducts are common in ESI)
The fragmentation of the [M+H]⁺ ion is expected to proceed via losses of small, stable neutral molecules like water (H₂O) and formaldehyde (CH₂O), and through ring-opening mechanisms.
Table 4: Predicted Major Fragment Ions in ESI-MS/MS
| m/z | Proposed Loss | Proposed Fragment Structure |
|---|---|---|
| 145.0495 | Loss of H₂O (18.01 Da) | Dehydrated precursor ion. |
| 133.0495 | Loss of CH₂O (30.01 Da) | Loss of the hydroxymethyl group side chain. |
| 115.0389 | Loss of H₂O + CH₂O | Sequential loss of water and formaldehyde. |
| 103.0389 | Loss of C₂H₂O₂ (58.01 Da) | Ring cleavage fragment. |
Caption: Predicted ESI-MS/MS fragmentation pathway.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework and stereochemistry. Infrared spectroscopy offers rapid and unambiguous confirmation of the critical lactone and hydroxyl functional groups, with the carbonyl frequency serving as a key indicator of the five-membered ring. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the proposed structure. Together, these methods form a self-validating system that ensures the identity, purity, and structural integrity of this vital synthetic intermediate.
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MySkinRecipes. This compound. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11805069, this compound. (2024). Available from: [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
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Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
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Pinto, B. M., et al. Synthesis and ¹H NMR Spectroscopic Elucidation of Five- and Six-Membered D-Ribonolactone Derivatives. Journal of Chemical Education. (2015). Available from: [Link]
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University of Calgary. ¹³C NMR Spectroscopy. Available from: [Link]
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FooDB. ¹H NMR Spectrum (1D, D2O, experimental) (FDB009294). Available from: [Link]
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Kim, L. Searching For Spectral Data: SDBS. (2016). YouTube. Available from: [Link]
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Bioregistry. Spectral Database for Organic Compounds. Available from: [Link]
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University of Utah Department of Chemistry. 13C DEPT NMR 1D Spectrum. Available from: [Link]
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The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. (2019). YouTube. Available from: [Link]
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OpenStax. 13.11 Characteristics of ¹³C NMR Spectroscopy. Organic Chemistry. Available from: [Link]
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Hayamizu, K. Development and release of a spectral database for organic compounds. (2012). ResearchGate. Available from: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available from: [Link]
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National Institute of Standards and Technology. D-(+)-Ribono-1,4-lactone, 3TMS derivative. NIST Chemistry WebBook. Available from: [Link]
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National Institute of Standards and Technology. 2-Deoxytetrono-1,4-lactone, mono-TMS. NIST Chemistry WebBook. Available from: [Link]
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National Institute of Standards and Technology. Erythrono-1,4-lactone, 2TMS derivative. NIST Chemistry WebBook. Available from: [Link]
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Synthesis of 2-C-Methyl-D-ribono-1,4-lactone from D-Xylose: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the production of 2-C-Methyl-D-ribono-1,4-lactone, a valuable chiral building block, utilizing D-xylose as a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed synthesis navigates the complexities of carbohydrate chemistry, including stereoselective reactions and the strategic use of protecting groups. Each section details the chemical transformations, explains the underlying mechanistic principles, and provides insights into the experimental considerations.
Introduction: The Significance of this compound
This compound is a carbohydrate derivative of significant interest in medicinal chemistry and the synthesis of biologically active molecules. Its structure, featuring a methylated quaternary center at the C2 position of a ribonolactone core, makes it a key intermediate in the synthesis of modified nucleosides and other complex natural products. The development of a scalable and efficient synthesis from an inexpensive starting material like D-xylose is a critical endeavor for enabling further research and development in these areas.
D-xylose, a pentose sugar, is a major component of hemicellulose and represents an abundant and renewable feedstock.[1] Transforming this simple sugar into a high-value, stereochemically complex molecule like this compound presents a formidable challenge that requires a multi-step approach with precise control over reactivity and stereochemistry. This guide outlines a rational and experimentally grounded synthetic strategy to achieve this transformation.
Overall Synthetic Strategy: A Multi-step Approach
The conversion of D-xylose to this compound necessitates a carefully designed sequence of reactions. A direct methylation of the D-xylose backbone is not feasible due to the lack of a suitable electrophilic center at the C2 position and the presence of multiple reactive hydroxyl groups. Therefore, a more elaborate strategy is required, which can be broken down into the following key stages:
-
Selective Protection of D-Xylose: To direct the reactivity to the desired positions (C1 and C2), the hydroxyl groups at C3 and C5 must be selectively protected.
-
Formation of a 2-Keto-D-xylose Intermediate: The hydroxyl group at C2 is oxidized to a ketone, creating the necessary electrophilic center for the introduction of the methyl group.
-
Stereoselective C2-Methylation: A methyl nucleophile, such as a Grignard reagent, is added to the C2 ketone. The stereochemical outcome of this step is critical for obtaining the desired D-ribo configuration.
-
Oxidation and Lactonization: The anomeric carbon (C1) is oxidized to a carboxylic acid, followed by intramolecular cyclization with the C4 hydroxyl group to form the γ-lactone ring.
-
Deprotection: Removal of the protecting groups to yield the final product.
This overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow from D-xylose.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step guide to the proposed synthesis, including detailed experimental protocols and explanations of the underlying chemical principles.
Step 1: Selective Protection of D-Xylose
The strategic protection of the hydroxyl groups is paramount to the success of this synthesis. The ideal protecting group strategy should mask the C3 and C5 hydroxyls, while leaving the C2 hydroxyl available for oxidation and the C1 aldehyde (or a derivative) available for later transformation. A plausible approach involves the formation of a cyclic acetal to protect the C3 and C5 hydroxyls.
Protocol: Formation of 3,5-O-Isopropylidene-D-xylofuranose
-
Dissolution: Suspend D-xylose in anhydrous acetone.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the acid with a solid base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Acetone as Solvent and Reagent: Acetone serves as both the solvent and the reagent for the formation of the isopropylidene acetal.
-
Acid Catalysis: The acid protonates the carbonyl oxygen of acetone, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl groups of D-xylose.
-
Thermodynamic Control: The formation of the five-membered 1,2-O-isopropylidene acetal is often kinetically favored, but under thermodynamic control (longer reaction times, acid catalysis), the more stable 3,5-O-isopropylidene acetal can be formed. The furanose form of xylose is necessary for this specific protection pattern.
Step 2: Oxidation of the C2-Hydroxyl Group
With the C3 and C5 hydroxyls protected, the C2 hydroxyl is now exposed for selective oxidation to a ketone. Various oxidizing agents can be employed for this transformation.
Protocol: Oxidation to 3,5-O-Isopropylidene-D-glycero-pentofuranos-2-ulose
-
Dissolution: Dissolve the 3,5-O-Isopropylidene-D-xylofuranose in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Reaction: Stir the reaction at the appropriate temperature (typically room temperature for PCC, or low temperature for Swern oxidation). Monitor the reaction progress by TLC.
-
Workup: The workup procedure will depend on the oxidizing agent used. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel to remove the chromium byproducts. For a Swern oxidation, a specific quenching and extraction procedure is followed.
-
Purification: The crude product is purified by column chromatography.
Causality of Experimental Choices:
-
Mild Oxidizing Agents: The use of mild oxidizing agents like PCC or Swern oxidation conditions is crucial to prevent over-oxidation or side reactions on the sensitive carbohydrate substrate.[2] These reagents are known to efficiently oxidize secondary alcohols to ketones.
Step 3: Stereoselective C2-Methylation
This is a critical step that introduces the C2-methyl group and sets the stereochemistry at this new chiral center. The addition of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to the 2-keto intermediate is a common method for this purpose.
Protocol: Addition of Methylmagnesium Bromide
-
Inert Atmosphere: This reaction must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive towards water and oxygen.[3]
-
Dissolution: Dissolve the 2-keto intermediate in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide in ether.
-
Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The resulting diastereomers can be separated by column chromatography.
Stereochemical Considerations:
The nucleophilic addition of the Grignard reagent to the carbonyl group can occur from two faces of the planar ketone, potentially leading to a mixture of two diastereomers (epimers at C2). The stereochemical outcome will be influenced by the steric hindrance posed by the existing substituents on the furanose ring. Attack from the less hindered face is generally favored. In the case of the 3,5-O-isopropylidene-protected intermediate, the bulky protecting group and the C4 substituent will direct the incoming nucleophile, but the exact diastereoselectivity would need to be determined experimentally. It is anticipated that the attack will preferentially occur from the face opposite to the C3 substituent, leading to the desired D-ribo configuration.
Caption: Stereoselectivity in the C2-methylation step.
Step 4: Oxidation of C1 and Lactonization
The final steps involve the conversion of the anomeric carbon into a carboxylic acid and the subsequent formation of the 1,4-lactone. This can often be achieved in a single pot or a two-step sequence.
Protocol: Oxidative Lactonization
-
Deprotection of Anomeric Position (if necessary): If the C1 position is protected as a glycoside, it will first need to be hydrolyzed under acidic conditions to reveal the hemiacetal.
-
Oxidation: The hemiacetal can be oxidized to the corresponding lactone using various reagents. A common method is the use of bromine in a buffered aqueous solution.
-
Reaction Conditions: The oxidation is typically carried out at or near neutral pH to favor the formation of the lactone directly.
-
Workup and Purification: After the reaction is complete, the excess bromine is quenched (e.g., with sodium thiosulfate), and the product is extracted and purified by crystallization or chromatography.
Mechanism of Oxidative Lactonization:
The hemiacetal exists in equilibrium with the open-chain aldehyde form. The oxidizing agent (e.g., Br₂) selectively oxidizes the aldehyde to a carboxylic acid. In the aqueous environment, the carboxylic acid can then undergo an intramolecular esterification (lactonization) with the hydroxyl group at C4 to form the thermodynamically stable five-membered γ-lactone ring.
Step 5: Deprotection
The final step is the removal of the isopropylidene protecting group to yield the target molecule.
Protocol: Acid-Catalyzed Deprotection
-
Acidic Hydrolysis: Dissolve the protected lactone in a mixture of an organic solvent (e.g., methanol or THF) and aqueous acid (e.g., dilute hydrochloric acid or trifluoroacetic acid).
-
Reaction: Stir the solution at room temperature and monitor the deprotection by TLC.
-
Neutralization and Purification: Once the reaction is complete, neutralize the acid, remove the solvent under reduced pressure, and purify the final product, this compound, by crystallization or column chromatography.
Data Summary
| Step | Reaction | Key Reagents | Expected Yield (Illustrative) |
| 1 | Selective Protection | Acetone, H₂SO₄ (cat.) | 60-70% |
| 2 | C2-OH Oxidation | PCC or Swern Reagents | 70-85% |
| 3 | C2-Methylation | CH₃MgBr, THF | 50-60% (of desired diastereomer) |
| 4 | Oxidative Lactonization | Br₂, H₂O | 80-90% |
| 5 | Deprotection | Aq. Acid | >90% |
Note: The yields provided are illustrative and can vary based on specific reaction conditions and optimization.
Conclusion
The synthesis of this compound from D-xylose is a challenging but feasible endeavor that highlights the intricacies of modern carbohydrate chemistry. The proposed pathway, involving strategic protection, oxidation, stereoselective methylation, and lactonization, provides a logical and scientifically sound approach for accessing this valuable chiral building block. The successful execution of this synthesis relies on careful control of reaction conditions, particularly in the stereoselective methylation step, and the judicious choice of protecting groups and reagents. This guide serves as a foundational framework for researchers to develop and optimize the synthesis of this and other complex carbohydrate-based molecules.
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An In-Depth Technical Guide to the Biological Significance and Application of 2-C-Methyl-D-ribono-1,4-lactone
Abstract
This technical guide provides a comprehensive overview of 2-C-Methyl-D-ribono-1,4-lactone, a pivotal chiral building block in contemporary medicinal chemistry. While direct intrinsic biological activity of this lactone is not extensively documented, its profound importance lies in its role as a key synthetic intermediate for a range of biologically active molecules, most notably nucleoside analogs with antiviral and anticancer properties. This guide will delve into the chemical properties, synthesis, and, most critically, the strategic applications of this compound in the development of therapeutic agents. We will explore its connection to the non-mevalonate pathway of isoprenoid biosynthesis (MEP pathway) and provide detailed experimental context for its utilization in drug discovery workflows.
Introduction: The Strategic Importance of Chiral Intermediates in Drug Discovery
The stereochemistry of a drug molecule is a critical determinant of its biological activity. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize stereochemically pure compounds is paramount in modern drug development. Chiral intermediates, such as this compound, serve as foundational scaffolds upon which complex, stereochemically defined active pharmaceutical ingredients (APIs) can be constructed. This guide focuses on this compound, a versatile five-carbon sugar derivative whose rigid, furanose-like structure and defined stereocenters make it an invaluable tool for medicinal chemists.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is essential for its effective application in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₅ | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| IUPAC Name | (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | [1] |
| CAS Number | 492-30-8 | [1] |
| Appearance | White to off-white powder or crystal | MySkinRecipes |
| Melting Point | 150-160 °C | MySkinRecipes |
| Boiling Point | 338.3 °C (Predicted) | MySkinRecipes |
| Density | 1.512 g/cm³ (Predicted) | MySkinRecipes |
Synthesis of this compound: A Key Enabling Transformation
The accessibility of this compound is a critical factor in its widespread use. Several synthetic routes have been developed, often starting from readily available sugars. A common approach involves the rearrangement of a ketose derived from a common monosaccharide like D-glucose or D-xylose.[2][3]
One notable synthetic strategy involves a one-pot procedure from glucose, which proceeds through a fructosamine intermediate that is then treated with a base like calcium oxide to yield the target lactone.[2] While effective, these methods often require careful optimization to achieve satisfactory yields.[2] The choice of synthetic route is often dictated by factors such as scale, cost, and the desired purity of the final product.
Core Application: A Gateway to Novel Nucleoside Analogs
The primary biological significance of this compound lies in its utility as a precursor for the synthesis of nucleoside analogs.[4] These molecules are structurally similar to naturally occurring nucleosides (the building blocks of DNA and RNA) but contain modifications to the sugar or base moiety. These alterations can lead to the inhibition of key viral or cellular enzymes, forming the basis of many antiviral and anticancer therapies.
Antiviral Drug Development
Many antiviral drugs, particularly those targeting viruses like Hepatitis C (HCV), are nucleoside analogs that act as chain terminators during viral RNA replication.[5] The viral RNA-dependent RNA polymerase incorporates the analog into the growing RNA strand, but its modified structure prevents the addition of subsequent nucleotides, thereby halting replication.
This compound is an ideal starting material for creating nucleosides with a modified ribose sugar.[5] The methyl group at the 2-position of the lactone is a key modification that can confer potent antiviral activity in the final nucleoside product.
Experimental Workflow: Synthesis of a 2'-C-Methylnucleoside Analog
Caption: Synthetic workflow for a 2'-C-methylnucleoside analog.
Protocol: General Procedure for Vorbrüggen Glycosylation
-
Preparation of the Glycosyl Donor: The protected ribose derivative, obtained from the reduction of the protected lactone, is activated. This often involves conversion to a glycosyl halide or triflate.
-
Preparation of the Nucleobase: The desired nucleobase (e.g., adenine, guanine, cytosine, uracil) is silylated to enhance its solubility and nucleophilicity.
-
Coupling Reaction: The activated glycosyl donor and the silylated nucleobase are reacted in an aprotic solvent in the presence of a Lewis acid catalyst (e.g., TMSOTf).
-
Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield the protected nucleoside.
Anticancer Drug Development
The principle of using nucleoside analogs to disrupt nucleic acid synthesis also applies to cancer therapy.[4] Rapidly dividing cancer cells are highly dependent on the synthesis of new DNA and RNA. Nucleoside analogs can be preferentially incorporated into the DNA or RNA of cancer cells, leading to cell cycle arrest and apoptosis. Lactones, in general, are a class of compounds that have shown promise as anticancer agents.[6][7][8][9] The structural features of this compound make it a valuable scaffold for the development of novel anticancer nucleoside analogs.
The MEP Pathway Connection: A Target for Novel Antimicrobials
While this compound is not a direct intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, its structural relative, 2-C-methyl-D-erythritol, is a key downstream metabolite. The MEP pathway is essential for the synthesis of isoprenoids in most bacteria, parasites (including the malaria parasite Plasmodium falciparum), and plants.[10][11][12] Isoprenoids are a vast and diverse class of molecules with critical cellular functions, including cell wall biosynthesis, electron transport, and the production of photosynthetic pigments.[13][14]
Crucially, the MEP pathway is absent in humans, who rely on the mevalonate (MVA) pathway for isoprenoid synthesis.[11][12] This metabolic dichotomy makes the MEP pathway an attractive target for the development of novel antimicrobial agents with high selectivity and potentially low toxicity.
Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The study of the MEP pathway and the synthesis of its intermediates and their analogs are crucial for the development of inhibitors. While this compound is not a direct precursor to MEP in a biological sense, its chemical structure provides a valuable template for the synthesis of probes and potential inhibitors of the enzymes in this pathway.
Future Directions and Conclusion
This compound is a prime example of a molecule whose biological significance is primarily defined by its utility in chemical synthesis. Its role as a chiral building block for antiviral and anticancer nucleoside analogs is well-established and continues to be an active area of research. Future work in this field will likely focus on:
-
Development of more efficient and scalable syntheses of this compound to reduce the cost and improve the accessibility of this key intermediate.
-
Exploration of novel nucleoside analogs derived from this lactone with improved potency, selectivity, and pharmacokinetic profiles.
-
Design and synthesis of analogs of MEP pathway intermediates , using the stereochemical information provided by this compound, to develop new classes of antimicrobial agents.
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2-c-methyl-d-erythritol 4-phosphate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Benzylidene Protection of 2-C-Methyl-D-ribono-1,4-lactone
Abstract: This document provides a comprehensive technical guide for the benzylidene protection of 2-C-Methyl-D-ribono-1,4-lactone, a critical chiral building block in medicinal chemistry. Recognizing its importance in the synthesis of complex nucleoside analogues for antiviral and anticancer drug development, this guide details the underlying mechanisms, offers field-proven experimental protocols, and presents robust characterization and troubleshooting methodologies.[1][2] By explaining the causality behind procedural choices, this note equips researchers and drug development professionals with the expertise to successfully synthesize and validate 2,3-O-benzylidene-2-C-methyl-D-ribono-1,4-lactone.
Introduction and Strategic Importance
This compound is a highly functionalized chiral precursor widely utilized in the synthesis of modified nucleosides, including those with significant therapeutic potential.[1][2] The strategic manipulation of its hydroxyl groups is fundamental to achieving desired molecular architectures. The appropriate protection and deprotection of these functional groups is a cornerstone of successful multi-step synthesis in carbohydrate chemistry.[1]
Among the arsenal of protecting groups, the benzylidene acetal is frequently employed for the simultaneous protection of 1,2- and 1,3-diols.[3][4] Its formation is typically robust, and the resulting acetal is stable to a wide range of reaction conditions, yet can be removed selectively when required.[4][5] This application note focuses on the formation of a 2,3-O-benzylidene acetal on this compound. This protection strategy leaves the C5 primary hydroxyl group available for subsequent functionalization, a common requirement in the synthesis of C-nucleoside analogues.[1]
Mechanism and Scientific Rationale
The formation of a benzylidene acetal is an acid-catalyzed equilibrium reaction between a diol and a benzaldehyde equivalent.[6][7] Understanding the mechanism is crucial for optimizing reaction conditions and controlling product formation.
The reaction proceeds via the following key steps:
-
Catalyst Activation: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of benzaldehyde, rendering the carbonyl carbon more electrophilic.
-
Initial Nucleophilic Attack: A hydroxyl group from the lactone diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate after deprotonation.
-
Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, transforming it into a good leaving group (H₂O).
-
Ring Closure: The departure of water generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the diol then performs an intramolecular nucleophilic attack on this electrophilic center.
-
Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final cyclic benzylidene acetal.
To drive the reaction toward the product, the water by-product must be removed, often by using a Dean-Stark apparatus or by employing a reagent like benzaldehyde dimethyl acetal, which produces methanol instead of water.[6]
Choice of Reagents and Regioselectivity:
-
Benzaldehyde Source : While benzaldehyde is common, benzaldehyde dimethyl acetal is often preferred. It acts as both the aldehyde source and a water scavenger, shifting the equilibrium towards the product without the need for physical water removal.[3][6]
-
Acid Catalyst : The choice of catalyst can dictate the reaction's outcome. Lewis acids like zinc chloride (ZnCl₂) or tin(II) chloride (SnCl₂) and Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) are effective.[1][3][8] Studies on the parent D-(+)-ribono-1,4-lactone have shown that Lewis acids in anhydrous conditions tend to favor the kinetically controlled formation of the 2,3-O-benzylidene product, while strong protic acids can lead to thermodynamically controlled products and potential rearrangements.[1]
-
Regioselectivity : For furanoid systems like this compound, the cis-diol at the C2 and C3 positions is sterically favored to form a five-membered 1,3-dioxolane ring. This is the expected major product under kinetically controlled conditions.[9]
Mechanistic Pathway Visualization
Caption: Acid-catalyzed formation of a benzylidene acetal.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the parent D-(+)-ribono-1,4-lactone and are expected to be highly effective for the 2-C-methyl derivative.[1][3]
Protocol A: Kinetically Controlled Synthesis using Benzaldehyde Dimethyl Acetal & Lewis Acid
This method is often preferred for its mild conditions and high selectivity for the 2,3-acetal, avoiding the production of water.[1]
Materials and Reagents:
-
This compound
-
Benzaldehyde dimethyl acetal (1.2-1.5 equivalents)
-
Anhydrous Zinc Chloride (ZnCl₂) or Tin(II) Chloride (SnCl₂) (0.2-0.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dimethoxyethane (DME))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the anhydrous Lewis acid catalyst (e.g., ZnCl₂) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., DME) to dissolve or suspend the starting materials (approx. 0.1 M concentration).
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 eq) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction in an ice bath and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with DCM or Ethyl Acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-O-benzylidene-2-C-methyl-D-ribono-1,4-lactone.
Protocol B: Thermodynamically Controlled Synthesis using Benzaldehyde & Brønsted Acid
This classic method uses benzaldehyde directly but requires careful control to manage the water by-product and potential side reactions.[8]
Materials and Reagents:
-
This compound
-
Benzaldehyde (freshly distilled, 1.5-2.0 equivalents)
-
Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: Suspend this compound (1.0 eq) in benzaldehyde (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., a few drops) or p-TsOH (0.05 eq).
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-18 hours). The product may precipitate from the reaction mixture.
-
Work-up: Dilute the reaction mixture with diethyl ether. The product, if precipitated, can be collected by filtration. If it remains in solution, proceed to a liquid-liquid extraction.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a mixture of diastereomers. Purify by silica gel column chromatography or recrystallization to isolate the desired product.
Experimental Workflow Visualization
Caption: General workflow for benzylidene acetal synthesis.
Data Summary and Product Characterization
The choice of protocol can influence yield and diastereoselectivity. The table below summarizes the expected outcomes based on analogous reactions.
| Parameter | Protocol A (Kinetic) | Protocol B (Thermodynamic) |
| Catalyst | Lewis Acid (e.g., ZnCl₂, SnCl₂) | Brønsted Acid (e.g., HCl, p-TsOH) |
| Benzaldehyde Source | Benzaldehyde Dimethyl Acetal | Benzaldehyde |
| Typical Conditions | Anhydrous DME, Room Temp | Neat or in Benzaldehyde, Room Temp |
| Expected Major Product | 2,3-O-Benzylidene-1,4-lactone | 2,3-O- or other isomers possible[8] |
| Diastereoselectivity | Often moderate to good | Variable, may favor thermodynamic product |
| Typical Yield | 60-85% | 50-80% |
Characterization Techniques:
The successful formation of 2,3-O-benzylidene-2-C-methyl-D-ribono-1,4-lactone must be confirmed through rigorous spectroscopic analysis.[10]
-
¹H NMR Spectroscopy: The most diagnostic signal is the acetal proton (PhCH(OR)₂), which typically appears as a singlet between δ 5.5 - 6.5 ppm . The integration of the aromatic region (δ 7.2-7.6 ppm) should correspond to 5 protons. The disappearance of the two hydroxyl proton signals confirms the reaction.
-
¹³C NMR Spectroscopy: The formation of the acetal is confirmed by the appearance of the acetal carbon signal, typically in the range of δ 100 - 110 ppm for a 1,3-dioxolane ring.[11][12] The lactone carbonyl signal should remain present around δ 170-175 ppm.
-
Mass Spectrometry (MS): Analysis by ESI-MS should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ for C₁₃H₁₄O₅ (MW = 250.25 g/mol ).
-
Infrared (IR) Spectroscopy: A successful reaction is indicated by the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the starting diol and the appearance of characteristic C-O-C acetal stretches (around 1100-1200 cm⁻¹).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive or insufficient catalyst. 2. Presence of water in reagents or solvent. 3. Poor quality benzaldehyde (oxidized to benzoic acid). | 1. Use fresh, anhydrous catalyst. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use freshly distilled benzaldehyde or high-quality benzaldehyde dimethyl acetal. |
| Formation of Multiple Products | 1. Reaction conditions allowing for equilibration and formation of thermodynamic side-products or rearrangements.[8] 2. Incomplete reaction leading to a mix of starting material and product. | 1. For kinetic control, use Protocol A with a Lewis acid at low temperature. 2. Increase reaction time or gently warm the reaction, while monitoring carefully by TLC. |
| Difficult Purification | 1. Product diastereomers have very similar polarity. 2. Benzaldehyde or benzaldehyde dimethyl acetal remains. | 1. Use a high-performance silica gel or a different solvent system for chromatography. Recrystallization may also be effective. 2. Ensure the aqueous NaHCO₃ wash is thorough to remove any acidic impurities and unreacted aldehyde. |
Deprotection Strategies
The utility of the benzylidene acetal lies in its stability and selective cleavage. Common deprotection methods include:
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., acetic acid/water or dilute HCl) cleaves the acetal to regenerate the diol.[4]
-
Catalytic Hydrogenolysis: Using H₂ gas with a palladium on carbon (Pd/C) catalyst simultaneously removes the benzylidene group and can reduce other functionalities if present.[4]
-
Lewis Acid-Mediated Deprotection: Reagents like erbium(III) triflate (Er(OTf)₃) can provide mild and efficient deprotection.[5]
References
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
-
Porta, C., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi. Retrieved from [Link]
-
Porta, C., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6282. Available from: [Link]
-
de F. Sá, M. M., et al. (2017). Crystal structure of 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone. IUCrData, 2(2). Available from: [Link]
-
Kakehi, A. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). Available from: [Link]
-
Mishra, A. K., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 2704–2709. Available from: [Link]
-
Porta, C., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. ResearchGate. Retrieved from [Link]
-
Parker, S., et al. (2006). 2-Deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone (fluoromethylrib). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Oscarson, S., & Salo, H. (2005). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 7(9), 1795–1798. Available from: [Link]
-
Gaina, L., & Bako, P. (2008). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Studia Universitatis Babes-Bolyai, Chemia, 53(2). Retrieved from [Link]
- Meng, D., et al. (2015). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone. Google Patents.
-
LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Chittenden, G. J. F. (1987). 2,4-O-Benzylidene-D-ribono-1,5-lactone: A revision of structure. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Ali, A., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(7), 4683–4696. Available from: [Link]
- Naka, T., et al. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. Google Patents.
-
Grindley, T. B., & Gulasekharam, V. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 74, 7–30. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]
-
Oscarson, S., & Salo, H. (2005). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-O-Cyclohexylidene-D-ribono-1,4-lactone. Retrieved from [Link]
Sources
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Application Notes and Protocols: Isopropylidene Protection of 2-C-Methyl-D-ribono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Protecting Groups in Complex Synthesis
In the intricate field of medicinal chemistry and drug development, the synthesis of complex molecules often necessitates a strategic approach to manage the reactivity of various functional groups. Protecting groups are indispensable tools in this endeavor, temporarily masking a reactive site to prevent unwanted side reactions while chemical transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high yield when its purpose is served.
2-C-Methyl-D-ribono-1,4-lactone is a valuable chiral building block, particularly in the synthesis of nucleoside analogs with potential antiviral and anticancer properties.[1] Its structure contains a vicinal diol at the C2 and C3 positions, which can interfere with desired reactions at other sites, such as the primary hydroxyl group at C5. The protection of this diol is therefore a critical step in the synthetic pathway towards more complex and therapeutically relevant molecules.
The isopropylidene group, also known as an acetonide, is a widely used protecting group for 1,2- and 1,3-diols due to its ease of formation, general stability under basic and neutral conditions, and straightforward removal under acidic conditions.[2] This application note provides a comprehensive guide to the isopropylidene protection of this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.
Mechanistic Understanding: The Chemistry Behind Isopropylidene Ketal Formation
The formation of an isopropylidene ketal from a diol and acetone (or an acetone equivalent like 2,2-dimethoxypropane) is an acid-catalyzed process.[2] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of acetone, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiketal intermediate.
-
Proton Transfer and Elimination of Water: A proton is transferred from the newly formed hydroxyl group to one of the other oxygen atoms. The protonated hydroxyl group then leaves as a molecule of water, a good leaving group.
-
Intramolecular Cyclization: The remaining hydroxyl group of the diol attacks the resulting carbocation, forming a five-membered ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable isopropylidene-protected diol.
When using 2,2-dimethoxypropane, the mechanism is slightly different in that methanol is eliminated instead of water, which can drive the reaction to completion without the need for a separate dehydrating agent.[3]
Experimental Workflow: From Starting Material to Protected Product
The following diagram illustrates the overall workflow for the synthesis and subsequent protection of this compound.
Caption: Experimental workflow for the synthesis and protection of this compound.
Detailed Experimental Protocol: Isopropylidene Protection
This protocol is adapted from a reliable procedure for the protection of the analogous D-ribonolactone and is expected to proceed with high efficiency for the 2-C-methyl derivative.[4]
Materials and Reagents:
-
This compound
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Carbonate (Ag₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 equivalent) in anhydrous acetone (approx. 4.4 mL per gram of lactone).
-
Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (0.63 mL per gram of lactone) and a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the reaction is complete, add silver carbonate (approx. 0.13 g per gram of lactone) to neutralize the sulfuric acid. Stir the resulting suspension for an additional 30-60 minutes.
-
Workup: Filter the suspension through a pad of Celite® to remove the silver salts. Rinse the filter cake with a small amount of acetone.
-
Isolation of Crude Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-O-Isopropylidene-2-C-methyl-D-ribono-1,4-lactone.
-
Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. If any solids remain, filter the hot solution. Allow the solution to cool to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.
-
Final Product: Collect the crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Acetone and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.
Data Summary: Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Starting Material | This compound | Can be synthesized from D-glucose.[5] |
| Protecting Reagent | Acetone / 2,2-Dimethoxypropane | 2,2-Dimethoxypropane acts as both a reagent and a water scavenger.[3] |
| Catalyst | Concentrated H₂SO₄ (catalytic) | Other acid catalysts like p-toluenesulfonic acid can also be used. |
| Solvent | Anhydrous Acetone | Serves as both a solvent and a reagent. |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for this reaction. |
| Reaction Time | 1-2 hours | Monitor by TLC for completion. |
| Typical Yield | >80% | Yields are generally high for this type of protection. |
| Purification Method | Recrystallization from Ethyl Acetate | Provides a high-purity crystalline product. |
Characterization of the Protected Product
Confirmation of the successful synthesis of 2,3-O-Isopropylidene-2-C-methyl-D-ribono-1,4-lactone can be achieved through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of two new singlet signals in the upfield region (typically around δ 1.3-1.5 ppm) corresponding to the two diastereotopic methyl groups of the isopropylidene moiety is a key indicator of successful protection. The proton signals of the lactone backbone will also shift upon protection.
-
¹³C NMR: A new quaternary carbon signal (for the ketal carbon) will appear downfield (around δ 110-115 ppm), along with two new methyl carbon signals.
-
-
Mass Spectrometry (MS): The mass spectrum of the product should show a molecular ion peak corresponding to the molecular weight of the protected lactone (C₉H₁₄O₅, MW = 202.20 g/mol ).[6]
-
Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting diol should disappear or be significantly reduced in the IR spectrum of the product. The characteristic C=O stretching frequency of the lactone will remain.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous, as water can inhibit the reaction. A slight excess of 2,2-dimethoxypropane can be added to scavenge any residual water. The amount of acid catalyst can also be slightly increased, but with caution to avoid side reactions.
-
Low Yield: Low yields may be due to incomplete reaction or loss of product during workup and purification. Ensure efficient extraction and careful handling during crystallization.
-
Product Oiling Out During Crystallization: If the product does not crystallize readily, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the product, if available, can also be effective. Alternatively, purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) can be employed.
-
Deprotection During Workup: Overly acidic conditions or prolonged exposure to the acid catalyst can lead to the hydrolysis of the newly formed ketal. Neutralization with a weak base like sodium bicarbonate or, as in the protocol, silver carbonate, is crucial.
Deprotection of the Isopropylidene Group
The removal of the isopropylidene protecting group is typically achieved by acid-catalyzed hydrolysis.[2] Mild acidic conditions, such as aqueous acetic acid or a catalytic amount of a stronger acid in a protic solvent, are generally sufficient to cleave the ketal and regenerate the diol. The lability of the isopropylidene group to acid allows for its selective removal in the presence of other, more robust protecting groups.
Conclusion
The isopropylidene protection of this compound is a straightforward and high-yielding reaction that is essential for the further elaboration of this important chiral synthon. By understanding the underlying mechanism and following a well-defined protocol, researchers can efficiently protect the vicinal diol and proceed with their synthetic objectives. The information and procedures outlined in this application note provide a solid foundation for the successful implementation of this key protecting group strategy in the synthesis of novel therapeutic agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Booth, et al. (2015). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone. Google Patents.
-
Organic Syntheses. (n.d.). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses Procedure. Retrieved from [Link]
-
Semantic Scholar. (2020). New Methyl Threonolactones and Pyroglutamates of Spilanthes acmella (L.) L. and Their Bone Formation Activities. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2020). Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. Organic Letters. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2-Deoxy-L-ribono-1,4-lactone (HMDB0033958). Human Metabolome Database. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
MDPI. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1. SciSpace. Retrieved from [Link]
-
AIR Unimi. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). Membered D‐Ribonolactone Derivatives. Pendidikan Kimia. Retrieved from [Link]
-
ResearchGate. (n.d.). N.M.R. studies of aldonolactones. The 80-MHz proton N.M.R. and 20-MHz proton-coupled C N.M.R. of D-Arabinono-1,4-lactone in D2O solutions. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 2, 2-dimethoxypropane. Google Patents.
-
ResearchGate. (2011). ChemInform Abstract: One-Pot C-C/C-O Bond Formation: Synthesis of Spirocyclic Lactones. ResearchGate. Retrieved from [Link]
-
MDPI. (2017). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. MDPI. Retrieved from [Link]
-
PMC. (2021). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition. PMC. Retrieved from [Link]
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- 5. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 6. Buy Online CAS Number 23709-41-3 - TRC - 2-C-Methyl-2,3-O-isopropylidene-D-ribono-1,4-lactone | LGC Standards [lgcstandards.com]
Application Notes & Protocols: The Strategic Use of 2-C-Methyl-D-ribono-1,4-lactone in the Synthesis of Nucleoside Analogues
Abstract
The modification of the ribose sugar moiety at the 2'-position has been a cornerstone in the development of potent antiviral nucleoside analogues. Specifically, the introduction of a 2'-C-methyl group has yielded compounds with significant activity against viruses like the Hepatitis C Virus (HCV).[1][2] This guide provides an in-depth exploration of 2-C-Methyl-D-ribono-1,4-lactone, a pivotal chiral building block for the stereocontrolled synthesis of these vital therapeutic agents. We will dissect the strategic considerations behind its use, from protecting group strategies to glycosylation methodologies, and provide detailed, field-proven protocols for researchers in drug discovery and development.
Introduction: The Significance of 2'-C-Methyl Nucleosides
Nucleoside analogues function by mimicking natural nucleosides, allowing them to be incorporated into viral RNA or DNA by viral polymerases. This incorporation typically leads to chain termination, halting viral replication. The 2'-C-methyl modification is particularly effective because it acts as a potent chain terminator; the viral polymerase is often unable to add the next nucleotide after incorporating the 2'-C-methylated analogue.[1] This mechanism is central to the activity of several inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[1][2]
The challenge in synthesizing these molecules lies in the precise control of stereochemistry at multiple chiral centers, especially the quaternary center at the C2' position. This compound serves as an ideal starting material, providing a pre-defined stereochemical scaffold derived from natural sugars like D-glucose.[3][4] Its rigid lactone structure facilitates stereoselective transformations, making it a preferred chiron for constructing the complex sugar moiety of the target nucleoside.
The Starting Block: this compound
This branched-chain sugar lactone is a versatile precursor in organic synthesis. It can be prepared in a one-pot procedure from D-glucose by treatment with dimethylamine to form an Amadori ketose, followed by reaction with aqueous calcium hydroxide, yielding the crystalline lactone in approximately 25% yield.[3][4] While commercially available, understanding its origin from a simple, inexpensive sugar highlights its value as a cost-effective chiral pool starting material.
Key Structural Features:
-
γ-Lactone: A five-membered ring that influences the conformation and reactivity of the molecule.
-
Quaternary C2 Center: Contains the key C-methyl group and a hydroxyl group.
-
Multiple Hydroxyl Groups: The C2, C3, and C5 hydroxyls require a robust protecting group strategy to ensure regioselectivity in subsequent reactions.
Core Synthetic Strategy: From Lactone to Nucleoside
The transformation of this compound into a target nucleoside analogue follows a logical, multi-step pathway. This workflow is designed to sequentially modify the lactone, preparing it for the crucial glycosylation step where the nucleobase is attached.
Caption: General workflow for nucleoside analogue synthesis.
The Causality of Protecting Groups
A successful synthesis hinges on a meticulously planned protecting group strategy. The choice of protecting groups is not arbitrary; it is dictated by the need for stability under certain reaction conditions and facile removal without affecting the final product.[5]
Why protect the 2,3-diol first? The vicinal diol at the C2 and C3 positions is often protected as a cyclic acetal, most commonly an isopropylidene group (acetonide).[3] This serves three critical purposes:
-
Inertness: It renders the C2 and C3 hydroxyls unreactive towards reagents used in subsequent steps, such as those for activating the C5 primary alcohol.
-
Conformational Rigidity: The fused ring system locks the furanose ring into a specific conformation, which can enhance the stereoselectivity of the subsequent glycosylation reaction.
-
Selective Deprotection: The acetonide can be removed under acidic conditions that, ideally, do not cleave the newly formed glycosidic bond. However, this can be a challenge, especially with sensitive purine nucleosides where the glycosidic bond is more acid-labile.[6]
| Protecting Group | Typical Reagents | Stability | Cleavage Conditions | Rationale/Considerations |
| Isopropylidene | Acetone, H⁺ (e.g., H₂SO₄) | Stable to basic, reductive, and oxidative conditions. | Mild aqueous acid (e.g., AcOH, TFA). | Excellent for pyrimidine analogues. Can be too harsh for acid-sensitive purine nucleosides.[6] |
| Benzylidene | Benzaldehyde dimethyl acetal, CSA | Similar to isopropylidene. | Catalytic hydrogenation (e.g., H₂, Pd/C). | An alternative for acid-sensitive targets, as it is removed under neutral conditions.[7][8] |
| Silyl Ethers (TBDMS, TIPS) | TBDMS-Cl, Imidazole | Tunable stability based on steric bulk. | Fluoride sources (e.g., TBAF, HF-Pyridine). | Primarily used for the C5 primary alcohol for orthogonality with acetal protecting groups. |
Glycosylation: Forging the Key C-N Bond
The construction of the bond between the anomeric carbon (C1') of the sugar and the nitrogen of the nucleobase is the defining step of the synthesis. The Vorbrüggen glycosylation is the most widely employed method for this transformation.[3]
Mechanism Rationale: The reaction proceeds via an SN2-like mechanism. A Lewis acid (e.g., TMSOTf, SnCl₄) promotes the formation of a key oxocarbenium ion intermediate from an activated sugar donor (typically a 1-O-acetylated or 1-O-silylated lactol). The neighboring C2-acyl protecting group (introduced after lactone reduction) participates, forming a cyclic acyloxonium ion. This intermediate effectively blocks the α-face of the sugar ring, forcing the incoming silylated nucleobase to attack from the opposite (β) face. This neighboring group participation is the cornerstone of the high β-selectivity observed in this reaction, which is crucial for biological activity.
Detailed Protocol: Synthesis of a 2'-C-Methyl-4'-Thionucleoside Precursor
This protocol is adapted from methodologies used in the synthesis of antiviral agents and demonstrates the practical application of the principles discussed.[3][9] It details the conversion of this compound into a key 4'-thiosugar intermediate, ready for glycosylation.
Caption: Synthesis of a 4'-thiolactone intermediate.
PART A: Acetonide Protection and Mesylation
-
Objective: To protect the 2,3-diol and activate the primary C5-OH for nucleophilic displacement.
-
Procedure: a. Suspend this compound (1.0 eq) in anhydrous acetone. b. Add concentrated sulfuric acid (catalytic amount, ~0.05 eq) dropwise at 0 °C. c. Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Quench the reaction by adding solid sodium bicarbonate until effervescence ceases. e. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2,3-O-isopropylidene-2-C-methyl-D-ribono-1,4-lactone. f. Dissolve the crude product in anhydrous pyridine and cool to 0 °C. g. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. h. Stir at 0 °C for 2 hours. i. Pour the reaction mixture into ice-water and extract with ethyl acetate. j. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine. k. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the C5-mesylate.
PART B: Stereoinversion and Epoxide Formation
-
Objective: To invert the stereochemistry at C4 (necessary for the final D-ribo configuration after sulfur insertion) and form a reactive epoxide.[9]
-
Procedure: a. Dissolve the C5-mesylate (1.0 eq) in a mixture of DMF and 1,4-dioxane. The addition of dioxane can improve yields.[3] b. Add sodium acetate (NaOAc, 3.0 eq) and heat the mixture to 80-90 °C for 12-16 hours. c. Cool, dilute with water, and extract with ethyl acetate. d. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the L-lyxonolactone intermediate. e. Repeat the mesylation procedure from PART A on the newly formed primary alcohol of the L-lyxonolactone. f. Dissolve the resulting mesylate in anhydrous methanol and treat with sodium methoxide (NaOMe, 1.5 eq) at room temperature for 1-2 hours to form the 4,5-epoxide.[3]
PART C: Sulfur Insertion and Thiolactone Formation
-
Objective: To introduce the sulfur atom into the sugar ring via a thiirane intermediate.[9]
-
Procedure: a. Dissolve the epoxide (1.0 eq) in methanol and add thiourea (1.5 eq). b. Heat the mixture to reflux for 6-8 hours. c. Concentrate the solvent, dissolve the residue in ethyl acetate, and wash with water and brine. d. Dry and concentrate to yield the crude thiirane. e. Dissolve the crude thiirane in glacial acetic acid and add sodium acetate (3.0 eq). f. Heat at 60 °C for 4 hours to facilitate thiirane ring-opening by acetate, followed by intramolecular cyclization to the thiolactone.[9] g. After cooling, dilute with water, neutralize carefully with solid NaHCO₃, and extract with ethyl acetate. h. Dry, concentrate, and purify by column chromatography to yield the final 2,3-O-isopropylidene-2-C-methyl-4-thio-D-ribono-1,4-lactone. This intermediate is now ready for reduction and glycosylation.
Conclusion and Future Perspectives
This compound is more than just a starting material; it is a strategic tool that enables the efficient and stereoselective synthesis of complex, biologically active nucleoside analogues. The principles of protecting group chemistry and controlled glycosylation reactions are paramount to its successful application. The protocols provided herein offer a validated pathway for researchers to access key intermediates for antiviral drug discovery programs. Future innovations will likely focus on developing more efficient, catalytic, and environmentally benign methods for the transformations described, further solidifying the importance of this versatile chiral building block.
References
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Dentmon, Z. W., Kaiser, T. M., & Liotta, D. C. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules. Available at: [Link]
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Kaiser, T. M., et al. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. Available at: [Link]
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De Clercq, E. (2019). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research. Available at: [Link]
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Ghavaminejad, A., & Vessally, E. (2015). Synthetic Routes to Sofosbuvir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Sasaki, S. (2012). Synthesis of C-Arylnucleoside Analogues. Molecules. Available at: [Link]
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Piras, M., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. Available at: [Link]
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Polymerase by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry. Available at: [Link]
- Google Patents. (2016). High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method. CN105646626A.
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Piras, M., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. Available at: [Link]
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Storer, R., et al. (2011). Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. ACS Omega. Available at: [Link]
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Li, Y., et al. (2022). Metabolic Control of Glycosylation Forms for Establishing Glycan-Dependent Protein Interaction Networks. Journal of Proteome Research. Available at: [Link]
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Ohgi, T., et al. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Organic & Biomolecular Chemistry. Available at: [Link]
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Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]
-
Reese, C. B. (2002). Protection of 2'-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
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Birmingham, W. R., & Sharma, M. (2022). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Available at: [Link]
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WIPO Patentscope. (2017). PROCESS FOR THE PREPARATION OF SOFOSBUVIR. WO/2017/144423. Available at: [Link]
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Future Science. (n.d.). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Available at: [Link]
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Piras, M., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PubMed. Available at: [Link]
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Chbib, C., et al. (2019). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules. Available at: [Link]
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University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Available at: [Link]
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Lent, M., et al. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-formylcytidine into Oligonucleotides. ChemBioChem. Available at: [Link]
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Stankiewicz-Drogon, A., et al. (2008). New acridone-4-carboxylic acid derivatives as potential inhibitors of hepatitis C virus infection. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Journal of Public Health in Africa. (2022). Alkaloids and flavonoids as a potential source of antiviral against hepatitis C virus: A review. Available at: [Link]
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Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. Chimia. Available at: [Link]
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ChemRxiv. (2023). A biocatalytic platform for the synthesis of 2′-functionalized nucleoside analogues. Available at: [Link]
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Sastre Torano, J., et al. (2022). De novo sequencing of isomeric glycans by ion mobility mass spectrometry. bioRxiv. Available at: [Link]
- Google Patents. (2015). Process for the preparation of sofosbuvir. WO2015097605A1.
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De Clercq, E. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate Research. Available at: [Link]
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Han, Y., et al. (2022). Creating diverse glycosides of 2'-hydroxyflavone through microbial glycosylation. Applied Biological Chemistry. Available at: [Link]
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Beaulieu, P. L., et al. (2010). Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Mikhailov, S. N., et al. (2006). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Collection of Czechoslovak Chemical Communications. Available at: [Link]
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Yang, Y., & Brown, M. K. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications. Available at: [Link]
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Li, C., et al. (2022). Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides. iScience. Available at: [Link]
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Rusinov, V. L., et al. (2022). Approaches to the synthesis of heterocyclic C-nucleosides. Russian Chemical Bulletin. Available at: [Link]
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Oh, C. H. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. Journal of Medicinal Chemistry. Available at: [Link]
-
Parker, S., et al. (2006). 2-Deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone (fluoromethylrib). Acta Crystallographica Section E. Available at: [Link]
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- 9. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-C-Methyl-D-ribono-1,4-lactone" synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of 2-C-Methyl-D-ribono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate for nucleoside analogs.[1] We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Understanding the Synthetic Landscape: Common Routes and Key Challenges
The synthesis of this compound typically proceeds via two main pathways:
-
From D-Glucose: This route often involves an Amadori rearrangement to form a fructosamine intermediate, which is then treated with a base (e.g., calcium oxide) to yield the target lactone. While economically advantageous, this pathway can be prone to side reactions, leading to moderate yields (typically in the 20-27% range).[2]
-
From D-Ribose: This approach often requires the use of protecting groups for the hydroxyl functions, followed by oxidation and lactonization. While potentially offering higher selectivity, it involves more synthetic steps, which can impact the overall yield.
Core Challenge: The primary hurdles in synthesizing this compound revolve around controlling side reactions that lead to impurities and lower yields. These challenges are often rooted in the inherent reactivity of carbohydrates and the conditions employed during the synthesis.
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of this compound
Symptom: The isolated yield of the final product is significantly lower than expected.
Potential Causes & Solutions:
-
Degradation of Amadori Intermediate (D-Glucose Route): The fructosamine intermediate is susceptible to degradation, especially under the basic conditions required for the subsequent cyclization. The pH of the reaction medium plays a crucial role in the degradation pathway.[2][3]
-
Troubleshooting Protocol:
-
Monitor and Control pH: Carefully monitor the pH throughout the reaction. The degradation of the Amadori compound is accelerated with increasing pH.[3] Consider using a milder base or a buffered system to maintain the optimal pH range.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize thermal degradation of the intermediate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the sugar backbone.
-
-
-
Incomplete Lactonization (D-Ribose Route): The cyclization of the intermediate aldonic acid to the desired 1,4-lactone may be incomplete or may favor the formation of the thermodynamically more stable 1,5-lactone.
-
Troubleshooting Protocol:
-
Choice of Dehydrating Agent/Catalyst: The selection of the acid catalyst and reaction conditions can influence the regioselectivity of lactonization.
-
Solvent Effects: The solvent can play a critical role in favoring the formation of the five-membered ring (1,4-lactone) over the six-membered ring (1,5-lactone). Anhydrous conditions are generally preferred.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to favor the kinetic product (1,4-lactone) if the 1,5-lactone is the thermodynamic product.
-
-
-
Lactone Hydrolysis: The lactone ring is susceptible to hydrolysis back to the open-chain carboxylic acid, particularly under strongly acidic or basic conditions during workup or purification.
-
Troubleshooting Protocol:
-
Neutral Workup: Ensure that the workup procedure is performed under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.
-
-
Visualizing the D-Glucose Route and Potential Pitfalls:
Caption: Synthetic pathway from D-Glucose, highlighting potential degradation.
Problem 2: Presence of Unexpected Byproducts in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR, IR) or chromatographic analysis (e.g., HPLC, TLC) of the purified product shows the presence of impurities.
Potential Causes & Solutions:
-
Epimerization: The stereocenters in the sugar backbone can be susceptible to epimerization under basic conditions, leading to the formation of diastereomers.
-
Troubleshooting Protocol:
-
Milder Reaction Conditions: Employ milder bases and lower reaction temperatures to minimize epimerization.
-
Reaction Time: Shorter reaction times can reduce the extent of epimerization.
-
Chromatographic Purification: Utilize chromatographic techniques such as column chromatography or preparative HPLC to separate the desired diastereomer from its epimers. Specific methods for separating sugar isomers have been developed and can be adapted.[4][5]
-
-
-
Over-oxidation Products (D-Ribose Route): When using oxidizing agents like bromine water, over-oxidation can lead to cleavage of C-C bonds, resulting in the formation of smaller carboxylic acids.
-
Troubleshooting Protocol:
-
Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidizing agent.
-
Reaction Temperature: Perform the oxidation at low temperatures to enhance selectivity.
-
Monitoring the Reaction: Monitor the reaction progress closely using techniques like TLC to stop the reaction once the starting material is consumed.
-
-
-
Incomplete Removal of Protecting Groups (D-Ribose Route): If protecting groups are used, their incomplete removal will result in impurities in the final product.
-
Troubleshooting Protocol:
-
Optimize Deprotection Conditions: Ensure that the deprotection conditions (e.g., acid concentration, reaction time, temperature) are sufficient for complete removal of the protecting groups.
-
Monitor Deprotection: Follow the deprotection reaction by TLC or another appropriate analytical technique until all protected intermediates are consumed.
-
Purification: Purify the final product using crystallization or chromatography to remove any partially deprotected intermediates.
-
-
Data Comparison: Expected vs. Observed Spectroscopic Data
| Technique | Expected for this compound | Indication of Byproduct |
| ¹H NMR | A characteristic set of signals corresponding to the protons of the lactone ring and the methyl group. | Additional signals, broadening of peaks, or unexpected splitting patterns. |
| ¹³C NMR | A specific number of signals with chemical shifts characteristic of the lactone carbonyl, quaternary carbon, and other carbons in the ring. | More signals than expected, indicating the presence of isomers or impurities. |
| IR | A strong absorption band for the γ-lactone carbonyl (typically around 1770-1795 cm⁻¹). | Broadening of the carbonyl peak or the appearance of additional carbonyl signals at different wavenumbers (e.g., for a 1,5-lactone or an open-chain acid). |
Problem 3: Difficulty in Product Purification and Isolation
Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, or chromatographic separation is challenging.
Potential Causes & Solutions:
-
Presence of a Mixture of Isomers: The presence of stereoisomers or regioisomers (1,4- vs. 1,5-lactone) can inhibit crystallization.
-
Troubleshooting Protocol:
-
Optimize for a Single Isomer: Revisit the reaction conditions to favor the formation of a single isomer.
-
Chromatography: Employ high-performance liquid chromatography (HPLC) or carefully optimized column chromatography to separate the isomers before attempting crystallization. Various chromatographic methods are available for separating sugars and their derivatives.[4][5][6][7]
-
Derivative Formation: Consider forming a crystalline derivative (e.g., an acetate or benzoate) to facilitate purification, followed by deprotection.
-
-
-
Residual Inorganic Salts: In syntheses using reagents like calcium oxide, residual inorganic salts can interfere with crystallization.
-
Troubleshooting Protocol:
-
Thorough Workup: Ensure a thorough aqueous workup to remove water-soluble inorganic salts.
-
Ion-Exchange Resin: Use an ion-exchange resin to remove cationic impurities.
-
Filtration: Filter the crude product solution through a pad of celite or silica gel to remove insoluble inorganic material.
-
-
-
Residual Solvents: Trapped solvent molecules can prevent the formation of a well-ordered crystal lattice.
-
Troubleshooting Protocol:
-
High Vacuum Drying: Dry the crude product under high vacuum for an extended period to remove residual solvents.
-
Azeotropic Removal: Dissolve the crude product in a suitable solvent and remove it under reduced pressure. Repeat this process with a solvent that forms a low-boiling azeotrope with the suspected trapped solvent.
-
-
Visualizing the Purification Workflow:
Caption: A typical purification workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white powder or crystalline solid.[1] Its reported melting point is in the range of 150-160°C.[1] A broad melting range can be an indication of impurities.
Q2: How can I distinguish between the 1,4-lactone and the 1,5-lactone using NMR spectroscopy?
A2: The ring size of the lactone can be determined using advanced NMR techniques. Specifically, 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space interactions between protons, which are dependent on the conformation and size of the lactone ring.[8] The coupling constants between adjacent protons, observed in the 1H NMR spectrum, can also provide valuable information about the dihedral angles and thus the ring conformation.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its hygroscopic nature and the potential for hydrolysis, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) and away from light.[1]
Q4: Are there any known safety hazards associated with the synthesis of this compound?
A4: While the final product itself is not classified as hazardous, the synthesis may involve the use of hazardous reagents such as strong acids, bases, and flammable solvents.[9] Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis and perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
IV. References
-
Pinto, B. M., et al. (2015). A Simple and Reliable Method for the Assignment of the Lactone-Ring Size of d-Ribonolactone Derivatives Using 1H and 1H−1H NOESY NMR Spectroscopy. Journal of Chemical Education, 92(4), 758-762. Available at: [Link]
-
Parker, S., et al. (2006). 2-Deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone (fluoromethylrib). Acta Crystallographica Section E: Structure Reports Online, 62(5), o1208-o1210. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Van Boekel, M. A. J. S. (1998). Effect of heating on Maillard reactions in milk. Food Chemistry, 62(4), 403-414. Available at: [Link]
-
Smietana, M., et al. (2018). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 23(1), 163. Available at: [Link]
-
Li, Z., et al. (2020). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 11(30), 7958-7964. Available at: [Link]
-
Shimadzu. (n.d.). Methods for Separating Sugars. Retrieved from [Link]
-
Blank, I., et al. (2002). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems. Journal of Agricultural and Food Chemistry, 50(12), 3529-3535. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Foods, 10(7), 1635. Available at: [Link]
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. Available at: [Link]
-
ResearchGate. (n.d.). Lactonization. Retrieved from [Link]
-
Pate, B. H., & Neill, J. L. (2018). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Chirality, 30(10), 1099-1111. Available at: [Link]
-
Pharmacognosy Dr. Sufiyan. (2021, March 3). To study Separation of sugar by Paper chromatography. Retrieved from [Link]
-
Werpy, T. A., & Murthy, P. N. A. (2007). Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging (U.S. Patent No. EP1773838A1). European Patent Office. Available at:
-
Hodge, J. E. (1955). The Amadori rearrangement. In Advances in carbohydrate chemistry (Vol. 10, pp. 169-205). Academic Press. Available at: [Link]
-
Milan, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17763-17770. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Bio-Synthesis Inc. (2017, January 4). The Maillard reaction and Amadori rearrangement. Retrieved from [Link]
-
Frolov, A., & Hoffmann, R. (2015). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Journal of Chromatography B, 983-984, 119-127. Available at: [Link]
-
eGyanKosh. (n.d.). EXPERIMENT 5 PAPER CHROMATOGRAPHIC SEPARATION AND IDENTIFICATION OF SUGARS. Retrieved from [Link]
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Technical Support Center: Purification of 2-C-Methyl-D-ribono-1,4-lactone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 2-C-Methyl-D-ribono-1,4-lactone from typical reaction mixtures. Our approach is rooted in practical, field-proven insights to ensure you can navigate the common challenges associated with isolating this highly polar and valuable synthetic intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various nucleoside analogs. Its purification is often complicated by its high polarity, which makes it highly soluble in aqueous media and challenging to separate from polar byproducts and inorganic salts using standard extraction procedures. This guide will walk you through a systematic approach to purification, focusing on liquid-liquid extraction, column chromatography, and crystallization, along with solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: My initial work-up with common organic solvents (e.g., ethyl acetate, dichloromethane) is giving poor recovery of the lactone. Why is this happening and what can I do?
A1: This is a common issue stemming from the high polarity of this compound. The multiple hydroxyl groups on the molecule make it very soluble in water and less soluble in many common organic solvents. To improve extraction efficiency, you can try the following:
-
Solvent Selection: Switch to a more polar organic solvent for extraction, such as butanone (methyl ethyl ketone), which has been shown to be effective.
-
Salting-Out Effect: Saturating the aqueous layer with a salt like sodium chloride (NaCl) can decrease the solubility of the lactone in the aqueous phase and drive it into the organic phase.
-
Continuous Extraction: For larger scale reactions, a continuous liquid-liquid extraction apparatus can be highly effective in extracting polar compounds over an extended period.
Q2: After quenching my reaction containing calcium salts (e.g., from using calcium oxide or calcium chloride), I'm struggling to remove all the inorganic material. How can I effectively get rid of these salts?
A2: Residual calcium salts can interfere with subsequent purification steps, especially chromatography and crystallization. Here are a few strategies for their removal:
-
Acidic Resin: One effective method is to admix acidic resin particles into the non-aqueous reaction mixture. The resin will chelate the calcium ions, which can then be removed by filtration.
-
Precipitation: You can precipitate the calcium ions as an insoluble salt. For instance, adding a stoichiometric amount of oxalic acid or a soluble oxalate salt can precipitate calcium oxalate, which can then be filtered off. Be mindful that the pH of your solution will influence the effectiveness of this method.
-
Solvent Precipitation: After removing the bulk of the aqueous phase, you can sometimes precipitate the inorganic salts by adding a solvent in which they are insoluble, such as acetone, and then filtering.
Q3: I'm attempting to purify the lactone by silica gel column chromatography, but I'm getting significant tailing and poor separation. What are the optimal conditions?
A3: The polar nature of this compound can lead to strong interactions with the polar silica gel stationary phase, causing tailing. Here's how to troubleshoot this:
-
Solvent System Polarity: You need a relatively polar mobile phase to effectively elute the lactone. A gradient elution starting from a less polar mixture and gradually increasing the polarity is often best. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol. For highly polar compounds, a small percentage of a more polar solvent like methanol is often necessary.
-
Deactivating the Silica: Sometimes, the acidic nature of silica gel can cause issues. You can try deactivating the silica gel by pre-treating it with a small amount of a base, like triethylamine, mixed into your eluent.
-
Alternative Stationary Phases: If silica gel is not providing the desired separation, consider using a different stationary phase. Reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative for purifying polar compounds.
Q4: My attempts to crystallize the final product are resulting in an oil or very fine powder instead of well-defined crystals. What can I do to improve crystal formation?
A4: "Oiling out" or forming a microcrystalline powder are common crystallization problems for sugar derivatives. Here are some tips to encourage good crystal growth:
-
Solvent Choice: The choice of crystallization solvent is critical. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. For this lactone, butanone or mixtures of ethanol and butanone have been used successfully.
-
Slow Cooling: Rapid cooling often leads to the formation of small crystals or an oil. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or cold room.
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a single, tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
-
Control Supersaturation: If the solution is too concentrated, the compound may crash out as an amorphous solid or oil. If it's too dilute, crystallization will not occur. Finding the optimal concentration is key. If it oils out, try re-heating the solution and adding a small amount of additional solvent.
Purification Workflow Overview
The following diagram outlines a general workflow for the purification of this compound from a typical reaction mixture.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is designed for the initial extraction of the lactone from an aqueous reaction mixture.
-
Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the system to 2.2-2.5 with an acid (e.g., 30% sulfuric acid) to ensure the lactone is in its neutral form. If a precipitate (e.g., calcium sulfate) forms, filter the mixture through a pad of celite and wash the filter cake with water.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous solution multiple times with butanone (typically 3-5 extractions). The volume of butanone for each extraction should be about one-third to one-half of the aqueous phase volume.
-
Combine and Dry: Combine the organic extracts. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude lactone.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of the crude lactone obtained from extraction.
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.[1] Add a thin layer of sand on top of the silica bed.[1]
-
Load the Sample: Dissolve the crude lactone in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 10-20% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) to elute the more polar compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure lactone and concentrate them under reduced pressure to yield the purified product.
Protocol 3: Crystallization
This protocol is for the final purification of the lactone to obtain a crystalline solid.
-
Dissolution: Dissolve the purified lactone in a minimum amount of a hot crystallization solvent (e.g., butanone or an ethanol/butanone mixture).
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4-10 °C) for several hours to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after extraction | The lactone is too polar to be efficiently extracted by the chosen organic solvent. | Use a more polar solvent like butanone for extraction. Saturate the aqueous phase with NaCl to decrease the lactone's solubility in water. |
| Incomplete removal of inorganic salts | Calcium or other metal salts from the reaction are co-precipitating or are soluble in the extraction solvent. | Treat the reaction mixture with an acidic ion-exchange resin before extraction. Alternatively, try precipitating the metal ions with an appropriate counter-ion (e.g., oxalate for calcium). |
| Streaking or tailing on silica gel column | The lactone is strongly adsorbing to the acidic silica gel. | Use a more polar eluent system, possibly containing a small amount of methanol. Deactivate the silica by adding a small percentage of triethylamine to the eluent. Consider using a different stationary phase like reversed-phase C18 silica. |
| Product "oils out" during crystallization | The solution is too concentrated, or cooling is too rapid. The solvent may not be ideal. | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try a different solvent or a co-solvent system. |
| No crystals form upon cooling | The solution is too dilute, or there are no nucleation sites. | Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again. Try scratching the inside of the flask or adding a seed crystal. |
Visualizing the Purification Process
The following diagram illustrates the key decision points and alternative pathways in the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
-
Guide for crystallization. (n.d.). Retrieved January 23, 2026, from [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved January 23, 2026, from [Link]
-
How to separate calcium chloride CaCl2–water mixtures? (2021, April 27). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Column chromatography. (n.d.). University of Alberta. Retrieved January 23, 2026, from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Sugar Crystallization. (n.d.). MyCAERT.com. Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Recrystallization of 2-C-Methyl-D-ribono-1,4-lactone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-C-Methyl-D-ribono-1,4-lactone. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. As a key building block in the synthesis of modified nucleoside analogs for antiviral and anticancer drug development, achieving high purity of this lactone is paramount for the success of subsequent synthetic steps.[1][2] This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you navigate the challenges of its recrystallization.
Core Compound Characteristics & Strategic Considerations
Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy. Its structure, featuring multiple hydroxyl groups and a polar lactone ring, dictates its behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₅ | [1][3] |
| Molecular Weight | 162.14 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 150-160°C (common) or 230°C (reported) | [1][5] |
| Storage | 2-8°C, protected from light | [1] |
A Note on Melting Point Discrepancy: There are conflicting reports regarding the melting point. While one source indicates a high melting point of 230°C, a range of 150-160°C is more commonly cited and is more consistent with similar polyhydroxylated lactones.[1][5] This variation may stem from different polymorphic forms or the presence of impurities. It is crucial to determine the melting point of your crude material and use it as a benchmark for assessing purity post-recrystallization. A sharper, higher melting point generally indicates increased purity.
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a standard methodology for recrystallization. The key to success is the selection of an appropriate solvent. For this compound, its high polarity suggests that polar solvents are the best starting point. Water, ethanol, methanol, or mixtures including ethyl acetate are strong candidates.
Workflow: Single-Solvent Recrystallization
Caption: General workflow for single-solvent recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Place ~20-30 mg of your crude lactone into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. An ideal solvent will not dissolve the compound well at this stage.
-
Gently heat the mixture. The ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the bulk of your crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Swirl the flask continuously.
-
Add just enough hot solvent to fully dissolve the solid. Using an excess of solvent is a common mistake that will significantly reduce your final yield.[6]
-
-
Decolorization/Hot Filtration (if necessary):
-
If your solution has a noticeable color (e.g., yellow or brown), this indicates the presence of colored impurities.
-
Add a very small amount of activated charcoal to the hot solution and swirl for a few minutes.[6]
-
To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[7]
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities adsorbed on the crystal surfaces.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum running for several minutes to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Troubleshooting Guide (Q&A)
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of this compound.
Q: My compound separated as an oil instead of forming crystals ("oiling out"). How can I fix this?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[9]
-
Immediate Action: Re-heat the solution until the oil redissolves completely.
-
Solution 1 (Add More Solvent): Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation level.[9]
-
Solution 2 (Lower Cooling Rate): Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives molecules more time to orient correctly into a crystal lattice.[9]
-
Solution 3 (Change Solvents): If the problem persists, the solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a two-solvent system.
Q: The solution has cooled, but no crystals have formed. What should I do?
A: This is a classic case of a supersaturated solution that lacks a nucleation point to initiate crystal growth.[9]
-
Technique 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide an ideal surface for nucleation.[7]
-
Technique 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[7][8]
-
Technique 3 (Reduce Volume): You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[6]
-
Technique 4 (Drastic Cooling): As a last resort, place the flask in a dry ice/acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.
Q: My product is "crashing out" of the hot solution or in the filter funnel. How do I prevent this?
A: This happens when the solubility of the lactone drops too rapidly upon a slight decrease in temperature.
-
Cause: You may be using the absolute minimum amount of solvent, or the solution is cooling too fast during transfer.[6]
-
Solution: Place the solution back on the heat source and add a small excess of hot solvent (an extra 5-10%). This will keep the compound in solution for longer at slightly cooler temperatures.[6] For hot filtration, ensure your receiving flask and filter funnel are pre-heated to minimize the temperature drop.
Q: My final yield is very low. Where did my compound go?
A: A poor yield is most often a solvent issue or a mechanical loss.
-
Reason 1 (Too Much Solvent): Using too much solvent is the most common cause. A significant portion of your compound will remain dissolved in the mother liquor even when cold.[6] You can test this by evaporating a small sample of the filtrate; a large residue indicates significant product loss.
-
Reason 2 (Premature Crystallization): If the product crystallized during hot filtration, it was lost with the insoluble impurities.
-
Reason 3 (Incomplete Crystallization): Did you cool the solution in an ice bath? Failure to cool the solution sufficiently will leave product in the mother liquor.
-
Reason 4 (Washing): Washing the final crystals with solvent that was not ice-cold, or with too much solvent, will dissolve some of your product.
Troubleshooting Decision Flow
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for this compound? Given its structure with three hydroxyl groups, polar protic solvents are an excellent starting point. Based on literature reports of similar compounds and general principles, we recommend testing the following in order:
-
Water: Has been used for purification of this compound.[5]
-
Ethanol or Methanol: Good general-purpose polar solvents.
-
Ethyl Acetate/Ethanol Mixture: A two-solvent system can be effective if single solvents are problematic. Dissolve in a minimal amount of hot ethanol, then add hot ethyl acetate until the solution becomes slightly cloudy.[10]
Q2: How do I confirm the purity of my recrystallized product? Multiple analytical methods should be used for a comprehensive assessment:
-
Melting Point Analysis: A sharp melting point range (1-2°C) that is higher than the crude material indicates good purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, with no visible impurities that were present in the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities or residual solvent.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Q3: Are there stability issues when heating this compound? Lactones can be susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions, especially when heated in the presence of water.[11] For recrystallization, it is best to use neutral solvents and avoid prolonged heating. The risk of thermal decomposition under neutral conditions and typical solvent boiling points is generally low, but efficiency is key. Dissolve the compound and proceed to the cooling step without undue delay.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2015). US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
-
Organic Syntheses. (n.d.). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
MDPI. (2022). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Retrieved from [Link]
-
PubChem. (n.d.). Ribonolactone. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 3. This compound | C6H10O5 | CID 11805069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one [bio-sugars.com]
- 5. biosynth.com [biosynth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Yield in 2-C-Methyl-D-ribono-1,4-lactone Synthesis
Welcome to the technical support center for the synthesis of 2-C-Methyl-D-ribono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. As a key intermediate in the preparation of antiviral and anticancer nucleoside analogs, optimizing the yield of this lactone is of paramount importance.[1] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis often low?
Low yields in this synthesis can typically be attributed to a combination of factors:
-
Stereoselectivity Issues: The creation of a new stereocenter at the C2 position can lead to the formation of diastereomers, which can be difficult to separate and may result in the loss of a significant portion of the desired product.
-
Side Reactions: The starting material, D-ribono-1,4-lactone, and the product are polyhydroxylated and can undergo various side reactions such as over-oxidation, decomposition under harsh basic or acidic conditions, or incomplete reactions.
-
Protection/Deprotection Inefficiencies: The hydroxyl groups of the starting material often require protection, and the subsequent deprotection steps can be incomplete or lead to the formation of byproducts, thus lowering the overall yield.[2]
-
Purification Challenges: The polar nature of the product and the potential presence of closely related impurities can make purification by chromatography or crystallization challenging, leading to product loss during isolation.
Q2: What are the most critical factors influencing the stereoselectivity of the methylation reaction?
The stereochemical outcome of the C2-methylation is highly dependent on the reaction conditions and the substrate. Key factors include:
-
Choice of Methylating Agent: Different organometallic reagents (e.g., methylmagnesium bromide, methyllithium) can exhibit different facial selectivities in their attack on the lactone carbonyl.
-
Protecting Groups: The nature and steric bulk of the protecting groups on the hydroxyls of the D-ribono-1,4-lactone can direct the incoming methyl group to a specific face of the molecule.[2]
-
Temperature and Solvent: Lower reaction temperatures generally favor higher stereoselectivity. The coordinating ability of the solvent can also influence the transition state geometry and, consequently, the diastereomeric ratio.
Q3: Are there alternative starting materials to D-ribono-1,4-lactone for this synthesis?
Yes, several routes starting from more readily available sugars have been reported. For instance, processes starting from D-glucose have been developed.[3] These methods often involve an Amadori reaction to form a fructosamine intermediate, which is then treated with a base like calcium oxide to yield this compound.[3] However, these routes can also suffer from low to moderate yields (typically in the range of 20-27%) and may require significant optimization for large-scale production.[3]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Overall Yield After a Multi-Step Synthesis
| Potential Cause | Suggested Solution |
| Inefficient Protection/Deprotection: | Review the choice of protecting groups. For the hydroxyls of D-ribono-1,4-lactone, consider robust yet easily cleavable groups like isopropylidene or benzylidene acetals.[2] Ensure complete reaction at each step by monitoring with TLC or LC-MS. Optimize deprotection conditions to avoid product degradation. |
| Product Loss During Workup/Purification: | The high polarity of the product can lead to loss during aqueous workups. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers. For purification, explore different chromatography conditions (e.g., reversed-phase) or crystallization solvents. |
| Reaction Incompleteness: | For organometallic additions, ensure the freshness and accurate titration of the reagent. Use a sufficient excess of the methylating agent. Monitor the reaction progress closely and consider extending the reaction time if necessary. |
Problem 2: Difficulty in Separating Diastereomers
| Potential Cause | Suggested Solution |
| Similar Polarity of Diastereomers: | If standard silica gel chromatography is ineffective, try using a different stationary phase (e.g., alumina, C18). Explore the use of chiral chromatography for analytical and preparative separations. |
| Formation of an Inseparable Mixture: | Consider derivatization of the diastereomeric mixture to introduce a group that enhances their separability by chromatography. The derivative can then be cleaved to yield the pure diastereomers. |
| Low Diastereoselectivity of the Reaction: | Re-optimize the reaction conditions. Focus on lowering the reaction temperature and screening different solvents with varying coordinating abilities. The choice of protecting groups can also have a significant impact on stereoselectivity.[2] |
Problem 3: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Over-reaction with Grignard Reagents: | Grignard reagents can react with the ester functionality to open the lactone ring.[4][5] Use a controlled amount of the Grignard reagent and maintain a low reaction temperature to minimize this side reaction. |
| Decomposition of Starting Material or Product: | Avoid strongly acidic or basic conditions during workup and purification. Use buffered solutions where appropriate. The stability of the lactone ring can be sensitive to pH. |
| Presence of Water or Other Protic Impurities: | Ensure all glassware is thoroughly dried and reactions involving organometallics are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Water will quench the organometallic reagent and lead to lower yields. |
Part 3: Detailed Protocols & Methodologies
Protocol 1: Grignard-Based Methylation of Protected D-Ribono-1,4-lactone
This protocol is based on the common approach of adding a methyl group to a protected D-ribono-1,4-lactone.
Step 1: Protection of D-Ribono-1,4-lactone
-
Suspend D-ribono-1,4-lactone in acetone.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate to obtain the crude 2,3-O-isopropylidene-D-ribono-1,4-lactone. Purify by crystallization or chromatography.
Step 2: Grignard Reaction
-
Dissolve the protected lactone in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) to the cooled solution.
-
Stir the reaction at low temperature for a specified time, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from the Grignard reaction in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Heat the mixture gently to facilitate the removal of the isopropylidene group.
-
Monitor the reaction by TLC until the protected starting material is no longer visible.
-
Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or crystallization.
Protocol 2: Indium-Mediated Allylation Approach
Indium-mediated reactions offer a powerful and often stereoselective method for carbon-carbon bond formation and can be an alternative to Grignard reagents.[6]
Step 1: Preparation of the Allyl Bromide
-
Synthesize the appropriate 2-substituted allyl bromide which will serve as the precursor for the methyl group introduction after subsequent steps.
Step 2: Indium-Mediated Allylation
-
In a reaction vessel, combine the protected D-ribono-1,4-lactone, the allyl bromide, and indium powder in a suitable solvent like DMF.[6]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting homoallylic alcohol by column chromatography.
Step 3: Conversion to the Methyl Group and Lactonization
-
The resulting product from the allylation will have an allyl group at the C2 position. This will require further chemical transformations (e.g., ozonolysis followed by reduction) to be converted into the desired methyl group.
-
The final deprotection and lactonization steps would be similar to those described in Protocol 1.
Part 4: Key Mechanistic Insights & Process Optimization
Understanding the underlying mechanisms of the key reaction steps is crucial for effective troubleshooting and optimization.
Mechanism of Grignard Addition to the Lactone
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone. The stereochemical outcome is determined by the facial selectivity of this attack, which is influenced by the steric hindrance imposed by the protecting groups.
Caption: Grignard addition to the protected lactone.
Workflow for Optimizing Reaction Conditions
A systematic approach to optimization is key to improving yields.[7]
Caption: Systematic workflow for reaction optimization.
Part 5: References
Sources
- 1. This compound [myskinrecipes.com]
- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
"2-C-Methyl-D-ribono-1,4-lactone" storage and handling issues
Technical Support Center: 2-C-Methyl-D-ribono-1,4-lactone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage, handling, and use of this critical synthetic intermediate. As a key building block in the development of nucleoside analogs for antiviral and anticancer therapies, its stability and purity are paramount to achieving reliable and reproducible experimental outcomes[1][2]. This guide is structured to address practical challenges encountered in the lab, grounding all recommendations in established chemical principles.
Section 1: Core Compound Specifications
For clarity and quick reference, the fundamental properties of this compound are summarized below. Adherence to these parameters is the first step in ensuring experimental success.
| Property | Specification | Source(s) |
| Molecular Formula | C₆H₁₀O₅ | [1][3][4] |
| Molecular Weight | 162.14 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 150-160°C | [1][6] |
| Recommended Storage | -20°C, protected from light and moisture | [1][6] |
| Purity (Typical) | ≥97.5% (HPLC) | [1][4] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower users to proactively avoid future problems.
Storage & Stability
Q1: I've seen different storage temperatures recommended (2-8°C, -20°C, room temperature). What is the definitive long-term storage condition?
A: For long-term stability (>6 months), we strongly recommend storing this compound at -20°C in a desiccated, light-proof container [1][6].
-
Causality: While the compound may be stable for short periods at higher temperatures (2-8°C or even room temperature[5]), its poly-hydroxyl structure makes it susceptible to degradation over time. The primary risks are slow, trace-moisture-driven hydrolysis and potential thermal degradation. Storing at -20°C significantly reduces the kinetic energy of molecules, effectively halting these degradation processes and ensuring the compound's integrity for long-term use. Protection from light is crucial as UV radiation can also catalyze decomposition[1].
Q2: My vial of the lactone arrived as a free-flowing powder, but now it looks clumpy and slightly wet. What happened, and is it still usable?
A: This is a classic sign of moisture absorption. The multiple hydroxyl groups on the molecule make it hygroscopic , meaning it readily attracts and holds water molecules from the ambient atmosphere.
-
Is it usable? Caution is advised.
-
Inaccurate Weighing: The absorbed water will artificially inflate the mass of the compound, leading to lower-than-calculated molar concentrations in your experiments.
-
Initiation of Hydrolysis: The presence of water can initiate the slow hydrolysis of the lactone ring into its open-chain hydroxy acid form. This introduces a significant impurity that can interfere with subsequent reactions.
-
-
Troubleshooting Action: If the clumping is minor, you can attempt to dry the compound under a high vacuum for several hours. However, for critical applications, we recommend using a fresh, unopened vial. To prevent this, always handle the compound in a low-humidity environment (e.g., a glove box or under a stream of inert gas) and ensure the container is tightly sealed immediately after use.
Q3: How stable is this compound once I dissolve it in a solvent? How long can I store my stock solution?
A: Stock solutions are significantly less stable than the dry powder. We recommend preparing solutions fresh for each experiment and avoiding long-term storage.
-
Causality (Lactone Hydrolysis): The ester bond within the lactone ring is susceptible to hydrolysis, which is the chemical breakdown by reaction with water. This process is accelerated by both acidic and, more significantly, basic conditions. Even in neutral aqueous solutions or protic solvents like methanol, the equilibrium between the closed-ring lactone and the open-ring hydroxy acid exists. Over time, the concentration of the open-ring impurity will increase, compromising your experiments. If you must store a solution for a short period (e.g., <24 hours), keep it at 2-8°C and ensure the pH is neutral.
Handling & Solution Preparation
Q4: What are the best solvents to dissolve this compound?
A: Based on its polar structure, the compound is soluble in a range of polar solvents. Recommended starting points include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Water (with caution regarding stability, see Q3)
For biological assays, DMSO is typically the solvent of choice. For chemical synthesis, DMF or other anhydrous polar aprotic solvents may be preferred depending on the reaction chemistry.
Q5: I'm struggling to get the compound to dissolve completely in my chosen solvent. What should I do?
A: If you encounter solubility issues, follow this troubleshooting workflow:
-
Verify Solvent Choice: Ensure you are using an appropriate polar solvent.
-
Increase Solvent Volume: The concentration may be too high. Try adding more solvent to decrease the concentration.
-
Gentle Warming: Warm the solution gently (e.g., to 30-40°C) in a water bath. Do not overheat, as this can accelerate degradation.
-
Sonication: Place the vial in an ultrasonic bath for short bursts of 1-2 minutes. This uses high-frequency sound waves to agitate the solvent and break up solid particles, aiding dissolution.
-
Vortexing: Vigorous mixing can also help.
If the compound still fails to dissolve, it may indicate an issue with the material's purity or the presence of insoluble impurities.
Q6: What specific safety precautions and Personal Protective Equipment (PPE) are necessary when handling this compound?
A: While this compound is not classified as a hazardous substance under GHS criteria, it is imperative to follow standard good laboratory practices[3].
-
Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling fine particulates[7][8].
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling the compound[10]. Avoid eating, drinking, or smoking in the laboratory area[7].
Section 3: Protocols & Workflow Visualization
Adherence to standardized protocols is essential for reproducibility. The following procedures are designed to mitigate the common issues of hygroscopicity and solution instability.
Protocol 1: Aliquoting and Storing Dry Compound
This protocol minimizes moisture contamination of the bulk supply.
-
Preparation: Move the sealed primary container of the lactone, a set of smaller, sealable vials (e.g., 2 mL amber glass vials), a balance, and spatulas into a glove box or a controlled-humidity environment. Allow the primary container to equilibrate to the ambient temperature of the controlled environment for at least 30 minutes before opening to prevent condensation.
-
Aliquoting: Open the primary container and quickly weigh the desired amount of powder into each of the smaller vials.
-
Sealing: Tightly cap each aliquot vial immediately. For extra protection, wrap the cap threads with parafilm.
-
Backfilling (Optional but Recommended): If available, backfill the headspace of the primary container and the aliquot vials with an inert gas like argon or nitrogen before sealing.
-
Storage: Place all aliquot vials and the main container into a secondary, sealed container with a desiccant pouch. Store this secondary container at -20°C.
Workflow: Troubleshooting Unexpected Experimental Results
When an experiment involving this compound fails or yields inconsistent data, this decision tree can help identify the root cause.
Caption: A decision tree for troubleshooting experiments.
Section 4: References
-
This compound - MySkinRecipes. (MySkinRecipes) [Link]
-
This compound - PubChem. (National Center for Biotechnology Information) [Link]
-
Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents. (Google Patents)
-
2-Deoxy-2-fluoro-2-C-methyl-d-ribono-1,4-lactone (fluoromethylrib) - ResearchGate. (ResearchGate) [Link]
-
2C-Methyl-d-arabinono-1,4-lactone monohydrate - IUCr Journals. (International Union of Crystallography) [Link]
-
Antimicrobial Activity of Lactones - PMC - PubMed Central. (National Center for Biotechnology Information) [Link]
-
Natural and Synthetic Lactones Possessing Antitumor Activities - MDPI. (MDPI) [Link]
-
Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Publishing. (Royal Society of Chemistry) [Link]
-
material safety data sheet - Harwick Standard. (Harwick Standard) [Link]
-
3 Factors That Stabilize Carbocations - Master Organic Chemistry. (Master Organic Chemistry) [Link]
-
This compound | CAS#:492-30-8 | Chemsrc. (Chemsrc) [Link]
-
Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - WIPO. (WIPO) [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 3. This compound | C6H10O5 | CID 11805069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2C-Methyl-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | CAS#:492-30-8 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. harwick.com [harwick.com]
- 9. uspmsds.com [uspmsds.com]
- 10. sds.diversey.com [sds.diversey.com]
Technical Support Center: Deprotection Strategies for 2-C-Methyl-D-ribono-1,4-lactone Derivatives
Welcome to the technical support center for synthetic challenges involving 2-C-Methyl-D-ribono-1,4-lactone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this crucial chiral building block, often an intermediate in the synthesis of antiviral nucleoside analogues.[1] The successful removal of protecting groups from its multiple hydroxyl functionalities is a critical step that often dictates the overall success and yield of a synthetic campaign.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, address common pitfalls, and provide validated protocols to navigate the complexities of deprotection while preserving the integrity of the sensitive lactone core.
Section 1: Foundational Concepts & Strategy Selection
Before attempting a deprotection, a thorough understanding of the interplay between the protecting groups and the core lactone structure is essential. The γ-lactone ring is susceptible to hydrolysis under harsh acidic or basic conditions, making the choice of a deprotection strategy paramount.[2][3]
FAQ: Core Strategy
Question: What are the most common protecting groups for the hydroxyls on a this compound scaffold, and what are their primary removal conditions?
Answer: The selection of protecting groups typically follows an orthogonal strategy, allowing for the selective removal of one group without affecting others.[4] This is crucial for complex, multi-step syntheses. The most prevalent groups are silyl ethers, acetals (for diols), and benzyl ethers.
| Protecting Group | Structure Example | Common Reagents for Removal | Key Characteristics & Causality |
| Silyl Ethers | |||
| tert-Butyldimethylsilyl (TBDMS/TBS) | -O-Si(CH₃)₂(t-Bu) | TBAF, HF•Py, CSA, AcCl/MeOH | Labile to fluoride ions due to the high Si-F bond affinity.[5] Also moderately acid-labile. Its bulk provides steric hindrance. |
| Triethylsilyl (TES) | -O-Si(Et)₃ | Mild Acid (e.g., AcOH), TBAF | More acid-labile and less sterically hindered than TBDMS, allowing for selective removal.[5][6] |
| tert-Butyldiphenylsilyl (TBDPS) | -O-Si(Ph)₂(t-Bu) | TBAF (harsher conditions), HF•Py | Very robust. Resistant to many acidic conditions and less reactive to fluoride than TBDMS due to steric bulk and electronic effects. |
| Acetal/Ketal | |||
| Acetonide (Isopropylidene Ketal) | Forms a 5-membered ring across a cis-diol | Aqueous Acid (AcOH, HCl, TsOH), Dowex-H⁺ | Protects 1,2- or 1,3-diols.[7] Cleavage is acid-catalyzed via protonation and subsequent hydrolysis.[8] Very stable to base and hydrogenolysis. |
| Benzylidene Acetal | Forms a 6-membered ring across a diol | Mild Acid, Hydrogenolysis (H₂/Pd-C) | Common for diol protection in carbohydrate chemistry.[9][10] Can be removed under acidic or reductive conditions, offering strategic flexibility. |
| Alkyl/Benzyl Ethers | |||
| Benzyl Ether (Bn) | -O-CH₂Ph | H₂/Pd-C (Hydrogenolysis), Strong Acid | Extremely stable to a wide range of conditions. Removed cleanly by catalytic hydrogenation, yielding the alcohol and toluene.[11][12] |
| p-Methoxybenzyl (PMB) | -O-CH₂(p-OMePh) | DDQ, CAN, TFA | Can be removed oxidatively under conditions that do not affect standard benzyl ethers, providing an orthogonal pair.[5] |
Logical Workflow: Choosing Your Deprotection Method
The following decision tree illustrates a logical approach to selecting a deprotection strategy based on the protecting groups present on your lactone derivative.
Caption: Decision tree for selecting a deprotection method.
Section 2: Troubleshooting Silyl Ether Deprotection
Silyl ethers are versatile but their removal can present challenges related to selectivity and side reactions.
Question: My TBDMS deprotection with tetrabutylammonium fluoride (TBAF) is slow and incomplete. Can I just add more reagent and heat the reaction?
Answer: While tempting, indiscriminately increasing reagent concentration and temperature can lead to undesired side reactions.
-
Causality: Incomplete reactions are often due to steric hindrance around the silyl ether or degradation of the TBAF reagent. TBAF is hygroscopic, and water content can affect its efficacy. High temperatures can promote side reactions like silyl migration, especially in poly-ol systems.[6] It can also increase the risk of base-induced hydrolysis of the lactone ring.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of TBAF (1M in THF) or dry your own.
-
Add an Additive: Including acetic acid (1-2 equivalents) can buffer the reaction, suppressing side reactions without preventing deprotection.
-
Consider an Alternative Fluoride Source: Hydrogen fluoride-pyridine (HF•Py) in THF or acetonitrile is often more effective for stubborn silyl ethers, though it is significantly more hazardous and requires careful handling.[5]
-
Switch to Acidic Conditions: If the molecule is tolerant, mild acidic methods can be very clean. A catalytic amount of acetyl chloride in dry methanol generates HCl in situ and is highly effective for removing TBDMS and TBDPS ethers.[13][14]
-
Question: How can I selectively remove a TES group while leaving a TBDMS group intact on my lactone?
Answer: This is a classic example of leveraging differential stability. The TES group is significantly more susceptible to acid-catalyzed hydrolysis than the TBDMS group.[5]
-
Causality: The stability of silyl ethers to acid hydrolysis follows the general trend: TES < TBDMS < TIPS < TBDPS.[5] This is due to a combination of steric and electronic factors. The less-hindered TES ether is more accessible to protonation and subsequent attack by a nucleophile.
-
Validated Protocol:
-
Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) (0.1 eq.) in a solvent system like CH₂Cl₂/MeOH at 0 °C.
-
Alternatively, a solution of 1% HCl in methanol for a short duration at 0 °C can achieve this selectivity.
-
Careful monitoring by TLC is critical to quench the reaction upon consumption of the starting material to prevent eventual cleavage of the TBDMS group.
-
Protocol 2.1: Mild Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol is adapted from Khan, A. T., & Mondal, E. (2003).[13]
-
Preparation: Dissolve the TBDMS-protected lactone derivative (1.0 eq.) in anhydrous methanol (0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add acetyl chloride (0.2 eq.) dropwise via syringe. A catalytic amount of HCl is generated in situ.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (staining with ceric ammonium molybdate or p-anisaldehyde). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate or a few drops of triethylamine until the solution is neutral.
-
Work-up: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel chromatography.
Section 3: Troubleshooting Acetal & Ketal Deprotection
Acetonides and benzylidene acetals are robust, but their removal requires acidic conditions that must be carefully controlled to avoid damaging the lactone.
Question: My standard deprotection using 80% aqueous acetic acid is causing some degradation of my final product. Are there milder alternatives for removing an acetonide?
Answer: Yes, several milder methods can prevent degradation of acid-sensitive substrates.
-
Causality: Strong aqueous acids can lead to side reactions or complete hydrolysis of the γ-lactone ring.[2] The goal is to use an acid catalyst that is strong enough to promote acetal hydrolysis but not so aggressive that it damages other functional groups.
-
Troubleshooting & Alternatives:
-
Resin-Based Catalysts: An acidic ion-exchange resin (e.g., Dowex® 50WX8, Amberlite® IR-120) in methanol is an excellent choice.[15] The reaction is heterogeneous, and the acid is removed by simple filtration, preventing exposure of the product to acid during work-up.
-
Pyridinium p-Toluenesulfonate (PPTS): PPTS is a mild, crystalline, and non-hygroscopic acid catalyst often used for sensitive substrates. It is typically used in a protic solvent like ethanol or methanol with a controlled amount of water.
-
Lewis Acids in Aqueous Media: Catalytic amounts of certain Lewis acids like Zn(NO₃)₂ or CeCl₃•7H₂O can effectively cleave acetonides under near-neutral pH conditions.[16]
-
Protocol 3.1: Heterogeneous Deprotection of an Acetonide using Dowex® Resin
-
Preparation: To a solution of the acetonide-protected lactone (1.0 eq.) in 9:1 methanol/water (0.1 M), add Dowex® 50WX8 resin (approx. 20% by weight of the substrate).
-
Reaction: Stir the suspension at room temperature or warm gently to 40 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction rate can be controlled by temperature.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove the resin. Wash the resin thoroughly with methanol.
-
Purification: Combine the filtrate and washings and concentrate in vacuo. The crude product can then be purified by standard column chromatography.
Section 4: Troubleshooting Benzyl Ether Deprotection
Hydrogenolysis is a powerful and clean deprotection method, but catalyst activity can be a common issue.
Question: My catalytic hydrogenation (H₂, Pd/C) to remove a benzyl ether has stalled. My starting material remains even after several hours. What's wrong?
Answer: This is a frequent problem, usually pointing to catalyst inactivation or issues with the reaction setup.
-
Causality: Palladium catalysts are sensitive to "poisons"—substances that bind strongly to the catalyst surface and block active sites. Common poisons include sulfur compounds (from reagents like thiols or DMSO), residual phosphines, or even certain amines. Poor quality catalyst or an insufficient hydrogen supply can also be the cause.[17]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled hydrogenolysis reaction.
Question: My lactone derivative contains an alkene. How can I remove a benzyl ether without reducing the double bond?
Answer: This requires tuning the reaction conditions to favor hydrogenolysis over olefin reduction.
-
Causality: The relative rates of hydrogenolysis and olefin reduction depend on the catalyst, solvent, and hydrogen source.
-
Solution: Catalytic Transfer Hydrogenation (CTH): CTH is often the method of choice for this scenario. Instead of gaseous H₂, a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene is used.[11][17] Under these conditions, Pd/C often displays high selectivity for benzyl ether cleavage over alkene reduction.
-
Typical CTH Conditions: 10% Pd/C, ammonium formate (5-10 eq.), methanol, room temperature to 50 °C.
Section 5: Post-Deprotection Work-up & Purification FAQs
Question: My fully deprotected this compound is extremely polar and I'm losing most of it in the aqueous work-up. How can I improve my recovery?
Answer: This is a common issue with poly-hydroxylated compounds.[18] Standard liquid-liquid extraction is often inefficient.
-
Solutions:
-
Brine Saturation: Saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product and improve partitioning into the organic solvent.
-
Solvent Choice: Use a more polar solvent like 1-butanol for the extraction, which is more effective at solvating polar molecules.
-
Evaporation: If the deprotection was performed under clean, neutral conditions (e.g., after filtering off a resin catalyst or Pd/C), it may be possible to concentrate the reaction mixture directly and purify the residue without an aqueous work-up.
-
Reverse-Phase Purification: For small-scale reactions, the crude mixture can be concentrated and purified directly using reverse-phase (C18) column chromatography or preparative HPLC, which are ideal for polar compounds.[19]
-
References
-
Sato, K., et al. (2022). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Akula, M. R., & Kabalka, G. W. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. [Link]
-
Clerici, A., & Pastori, N. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). JP2785363B2 - Lactone purification method.
-
Parker, S., et al. (2006). 2-Deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone (fluoromethylrib). Acta Crystallographica Section E. [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
ACS Publications. (2023). Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]
-
ResearchGate. (2006). 2-Deoxy-2-fluoro-2-C-methyl-d-ribono-1,4-lactone (fluoromethylrib). ResearchGate. [Link]
- Google Patents. (n.d.). US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
-
Indian Academy of Sciences. (n.d.). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Indian Academy of Sciences. [Link]
-
MDPI. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. MDPI. [Link]
-
AIR Unimi. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi. [Link]
-
Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. [Link]
-
Unknown. (n.d.). Acetonide protecting groups mechanism. Unknown Source. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
YouTube. (2018). benzyl ether cleavage. YouTube. [Link]
-
ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]
-
Reddit. (2022). Preparative purification methods for deprotected peptides. Reddit. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis Reagent Guide. Wordpress. [Link]
Sources
- 1. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 8. abacus.bates.edu [abacus.bates.edu]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Precursor Selection for 2-C-Methyl-Riboside Synthesis
Introduction: The Strategic Importance of 2-C-Methyl-Ribosides
In the landscape of modern drug discovery, 2-C-methyl-ribosides represent a cornerstone of nucleoside analogue therapeutics. The strategic placement of a methyl group at the 2'-position of the ribose sugar fundamentally alters the molecule's conformational preferences and metabolic stability. This seemingly minor modification can dramatically enhance biological activity, leading to potent antiviral and anticancer agents. The blockbuster hepatitis C drug Sofosbuvir is a preeminent example, underscoring the therapeutic and commercial significance of this structural motif.
However, the synthesis of these vital compounds is non-trivial. The introduction of the C2'-methyl group creates a quaternary stereocenter, presenting a significant challenge in controlling the stereochemistry of the final nucleoside. The choice of the starting material—the precursor—is arguably the most critical decision in the entire synthetic campaign. It dictates the overall efficiency, scalability, cost, and stereochemical outcome of the synthesis.
This guide provides an in-depth comparison of the primary and alternative precursors for 2-C-methyl-riboside synthesis. We will move beyond a simple recitation of reaction schemes to dissect the underlying logic, experimental nuances, and practical trade-offs of each approach, empowering researchers and process chemists to make informed, field-proven decisions.
The Classical Precursors: Building from Natural Sugars
The most established routes to 2-C-methyl-ribosides begin with readily available natural carbohydrates. The choice between a six-carbon sugar (hexose) like D-glucose and a five-carbon sugar (pentose) like D-ribose is a classic cost-versus-efficiency dilemma.
D-Ribose: The Direct Approach
D-Ribose is the most intuitive starting point as it already possesses the correct five-carbon framework. The core challenge lies in the stereoselective introduction of the methyl group at the C2 position.
Synthetic Rationale & Workflow: A common strategy involves the oxidation of the C2-hydroxyl group to a ketone, followed by the addition of a methyl nucleophile, such as a Grignard reagent (MeMgBr) or organolithium reagent. The stereochemical outcome of this addition is highly dependent on the protecting groups on the ribose ring, which influence the steric hindrance and electronic environment around the carbonyl.
Workflow: 2-C-Methyl-Riboside Synthesis from D-Ribose
Caption: General synthetic scheme from D-Ribose.
Advantages:
-
Fewer Steps: Compared to synthesis from D-glucose, this route is more direct, involving fewer bond-breaking and rearrangement steps.
-
Structural Similarity: The starting material is already a pentose, simplifying the overall transformation.
Disadvantages:
-
Cost: D-Ribose is significantly more expensive than D-glucose, which can be a limiting factor for large-scale production.
-
Stereocontrol: Achieving high diastereoselectivity during the nucleophilic addition to the C2-ketone can be challenging and may result in mixtures of isomers that require difficult separations.
D-Glucose: The Economical, Albeit Circuitous, Route
For industrial-scale synthesis where raw material cost is paramount, D-glucose is an attractive starting point. The trade-off is a longer, more complex synthetic sequence.
Synthetic Rationale & Workflow: The synthesis from D-glucose requires a fundamental rearrangement of the carbon skeleton. A common approach transforms D-glucose into a branched-chain sugar, 3-O-benzyl-1,2-O-isopropylidene-3-C-methyl-α-D-allofuranose, which is then converted into a suitable 2-C-methyl-D-ribofuranose derivative for glycosylation.[1][2]
Advantages:
-
Low Cost: D-Glucose is an abundant and inexpensive commodity chemical.
-
Established Chemistry: The transformations required, while numerous, are based on well-understood carbohydrate chemistry.
Disadvantages:
-
Lengthy Synthesis: The route involves a significantly higher number of steps (often 5-7 more than starting from D-ribose), leading to a lower overall yield and higher processing costs.[1]
-
Cumulative Yield: With each additional step, the potential for yield loss increases, making the overall process less efficient in terms of material conversion.
The Intermediate Approach: 2-C-Methyl-D-ribono-1,4-lactone
A highly effective strategy involves first synthesizing a key intermediate, this compound, and then using it as a standardized precursor for various nucleoside targets.[3] This bifurcated approach allows for the optimization and stockpiling of the intermediate, streamlining the final, often customized, glycosylation steps.
Synthesis of the Lactone Precursor
The lactone itself is most commonly synthesized from D-glucose or D-fructose. Historical methods involving treatment of fructose with calcium hydroxide were plagued by extremely long reaction times (months) and low yields (~10%).[4] Modern procedures, often starting from D-glucose, utilize an Amadori rearrangement to form a fructosamine intermediate, which is then treated with a base like calcium oxide to furnish the lactone.[5] While yields have improved, they typically remain modest (20-30%).[5]
Advantages of the Lactone Intermediate:
-
Convergent Synthesis: It allows for a convergent approach where the complex sugar moiety is prepared separately from the nucleobase.
-
Methyl Group Pre-installed: The critical C2-methyl quaternary stereocenter is already established in the lactone, simplifying the subsequent steps.
Disadvantages:
-
Lactone Synthesis Yield: The preparation of the lactone itself can be the bottleneck of the entire process, with moderate to low yields.[4][5]
-
Commercial Cost: While it decouples the final synthesis from the complex initial steps, the commercial cost of this compound reflects the difficulty of its preparation and can be substantial.[3]
Conversion to 2-C-Methyl-Ribosides
Once obtained, the lactone is a versatile precursor. The typical workflow involves the protection of the C3 and C5 hydroxyls, followed by the reduction of the lactone to the corresponding lactol (a cyclic hemiacetal). This lactol is the activated species for glycosylation, where it is coupled with a silylated nucleobase under Lewis acid catalysis to form the C-C glycosidic bond.
Workflow: Riboside Synthesis from this compound
Caption: General synthetic scheme from the lactone intermediate.
Alternative and Emerging Strategies
While carbohydrate-based routes dominate, research into novel precursors continues, driven by the need for greater efficiency and stereocontrol.
-
Non-Carbohydrate Precursors: Some approaches build the ribose ring from acyclic, non-carbohydrate starting materials. For instance, C-ribosides have been synthesized from a Diels-Alder adduct of furan, demonstrating the feasibility of constructing the sugar moiety from the ground up.[6] These methods offer high novelty but are often less practical for large-scale synthesis compared to modifying existing, cheap carbohydrate scaffolds.
-
Enzymatic Synthesis: Biocatalysis offers the ultimate in stereoselectivity. Enzymes like pseudouridine synthases can catalyze the formation of C-glycosidic bonds with perfect control.[7] While currently limited by substrate scope and the need for specialized enzymes, this approach is highly promising for sustainable and efficient synthesis as the field of enzyme engineering progresses.[7]
Comparative Analysis of Precursors
The optimal choice of precursor is context-dependent, balancing cost, scale, and the specific synthetic capabilities of the laboratory.
| Precursor | Relative Cost | Typical No. of Steps (to Riboside) | Key Advantages | Key Disadvantages | Best Suited For |
| D-Ribose | Medium | 5 - 8 | More direct route, fewer steps than glucose. | Higher starting material cost, potential for poor stereocontrol at C2. | Lab-scale synthesis, proof-of-concept studies. |
| D-Glucose | Very Low | 10 - 15+ | Extremely low cost, abundant starting material. | Very long synthetic sequence, low overall yield, high processing cost. | Large-scale industrial manufacturing where raw material cost is critical. |
| This compound | High | 3 - 5 | Convergent, simplifies final steps, C2 stereocenter pre-formed. | Synthesis of the lactone is challenging; high commercial cost. | Medicinal chemistry campaigns, rapid synthesis of diverse analogues. |
| Non-Carbohydrate | Variable | Variable | Novelty, potential for unique stereochemical access. | Often complex, less established, may require expensive reagents. | Exploratory and academic research. |
Experimental Protocols: A Practical Snapshot
Protocol 1: Synthesis of Protected this compound from D-Glucose (Conceptual Outline)
This protocol is a conceptual summary of multi-step literature procedures.[5]
-
Amadori Rearrangement: D-glucose is reacted with a secondary amine (e.g., dimethylamine) to form a 1-deoxy-1-(dimethylamino)-D-fructose intermediate.
-
Base-Mediated Rearrangement & Lactonization: The fructosamine intermediate is treated with an aqueous slurry of calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂). The mixture is heated for several hours. This step induces a benzilic acid-type rearrangement followed by lactonization.
-
Workup and Isolation: The reaction is neutralized (e.g., with oxalic acid or CO₂ to precipitate calcium salts). The filtrate is then concentrated and purified, often via ion-exchange chromatography and subsequent crystallization, to yield this compound. Typical yields are in the 20-27% range.[5]
Protocol 2: Glycosylation using a Protected Lactol Intermediate
This protocol is representative of a standard Vorbrüggen-type glycosylation.
-
Lactone Reduction: To a solution of fully protected (e.g., 3,5-di-O-benzoyl) this compound in an anhydrous solvent (e.g., toluene or DCM) at -78 °C, a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) is added dropwise. The reaction is stirred for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Quench and Workup: The reaction is carefully quenched with methanol, followed by an aqueous Rochelle's salt solution, and allowed to warm to room temperature. The organic layer is separated, washed, dried, and concentrated to yield the crude lactol, which is used immediately in the next step.
-
Glycosylation: The crude lactol is dissolved in an anhydrous solvent (e.g., acetonitrile). The desired nucleobase, previously silylated with a reagent like HMDS, is added. The mixture is cooled to 0 °C, and a Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) is added. The reaction is stirred and allowed to warm to room temperature until completion.
-
Final Processing: The reaction is quenched, worked up with aqueous sodium bicarbonate, and the crude product is purified by silica gel chromatography. Subsequent deprotection steps (e.g., with methanolic ammonia for benzoyl groups) yield the final 2-C-methyl-riboside.
Conclusion and Future Outlook
The synthesis of 2-C-methyl-ribosides is a mature field, yet the choice of precursor remains a critical strategic decision.
-
For exploratory, lab-scale synthesis , the higher cost of D-ribose or the pre-made This compound is often justified by the significant reduction in time and effort. The lactone, in particular, offers a robust and reliable entry point for the rapid generation of diverse analogues.
-
For large-scale, commercial production , the economic imperative often forces a route from the inexpensive but synthetically demanding D-glucose . The investment in process optimization for this longer route is offset by the drastic reduction in raw material costs.
Looking forward, the development of more efficient and scalable methods for producing the this compound intermediate could represent a major breakthrough, effectively combining the cost-effectiveness of glucose with the synthetic convenience of a late-stage intermediate. Furthermore, the continued advancement of biocatalysis and enzymatic synthesis holds the promise of revolutionizing these processes, offering a greener, more efficient, and perfectly stereoselective path to these life-saving molecules.[7]
References
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Temburnikar, K., & Seley-Radtke, K. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 28(14), 2395-2405. [Link]
-
Mikhailov, S. N., Beigelman, L. N., Gurskaya, G. V., Padyukova, N. S., Smrt, J., & Hřebabecký, H. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research, 164, 185-196. [Link]
-
Yavari, M., & Parvizi, A. (2016). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry, 1(1), 1-13. [Link]
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Peifer, M., et al. (2006). A Mukaiyama Aldol-Based Synthesis of 2′-Substituted Ribonolactones. The Journal of Organic Chemistry, 71(14), 5481–5484. (Referenced within search result[8])
-
ResearchGate. (n.d.). Alternative method for synthesis of 2'-substituted C-nucleosides. ResearchGate. Retrieved January 24, 2026. [Link]
-
Kamat, V., et al. (2021). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis, 11(24), 15153–15175. [Link]
-
Hotha, S., & Tripathi, A. (2023). Stereoselective and site-divergent synthesis of C-glycosides. Nature Communications, 14(1), 5709. [Link]
-
Booth, B. L., et al. (2007). Process for preparing a saccharinic lactone or acid. WO 2007/025304 A1. (Referenced within search result[5])
- Clark, W. M., & Shelton, J. R. (2015). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
- Olsen, D. B., et al. (2009). Process for the production of 2-C-methyl-D-ribonolactone.
-
Abele, S., et al. (1990). Synthesis of C-nucleosides from non-carbohydrate precursors. A 2,4-dioxoimidazolidin-5-yl ribofuranoside. Tetrahedron Letters, 31(5), 743-746. [Link]
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A Comparative Guide to Protecting Groups for 2-C-Methyl-D-ribono-1,4-lactone: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 2-C-methyl-D-ribono-1,4-lactone stands out as a pivotal chiral building block. Its structure is a cornerstone for the synthesis of a multitude of nucleoside analogs, compounds that are instrumental in the development of antiviral and anticancer therapeutics.[1][2][3] The synthetic utility of this lactone is, however, intrinsically linked to the strategic management of its three distinct hydroxyl groups. The successful synthesis of complex target molecules hinges on the selective protection and deprotection of these functional groups. An ill-conceived protection strategy can lead to undesired side reactions, low yields, and arduous purification processes.
This guide provides an in-depth comparative analysis of common protecting groups for this compound, grounded in established chemical principles and supported by experimental context. We will move beyond a simple catalog of options to explore the causality behind experimental choices, enabling you to design robust and efficient synthetic routes.
The Strategic Imperative of Hydroxyl Protection
The structure of this compound presents a unique set of challenges and opportunities for the synthetic chemist. It possesses a primary hydroxyl at the C5 position, a secondary hydroxyl at C3, and a sterically hindered tertiary hydroxyl at the C2 position. This differentiation in steric and electronic environments is the very key to achieving regioselectivity. The choice of a protecting group is therefore not arbitrary; it is a strategic decision dictated by the overall synthetic plan, particularly the nature of subsequent chemical transformations.
A robust protecting group strategy, especially one employing orthogonal sets, allows for the selective unmasking of one hydroxyl group while others remain shielded, thereby directing reactivity to a specific site.[4][5]
Caption: General workflow for synthesizing derivatives of this compound.
Comparative Analysis of Key Protecting Groups
We will now delve into the practical aspects of three classes of protecting groups paramount in carbohydrate chemistry: Isopropylidene Acetals, Benzyl Ethers, and Silyl Ethers.
Isopropylidene Acetals: Protecting Vicinal Diols
Cyclic acetals, particularly isopropylidene derivatives, are a mainstay for the concurrent protection of 1,2- or 1,3-diols.[6][7] In the context of this compound, this strategy is primarily employed to protect the cis-diol at the C2 and C3 positions.
Causality of Choice: The formation of a five-membered ring is thermodynamically favored, making the protection of adjacent hydroxyls an efficient process. This method is often chosen for its simplicity and the stability of the resulting acetal to a wide range of non-acidic reagents.
-
Advantages:
-
Disadvantages:
-
Acid Lability: Cleaved under acidic conditions, which can be a significant drawback if the rest of the molecule is acid-sensitive.
-
Synthetic Limitation: The deprotection of the isopropylidene group in purine C-nucleoside synthesis has been reported to be problematic, likely due to the greater sensitivity of these substrates to the required acidic conditions.[2]
-
Protection: Formation of 2,3-O-Isopropylidene-2-C-methyl-D-ribono-1,4-lactone
-
Suspend this compound in anhydrous acetone or 2,2-dimethoxypropane.[8]
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The solution typically becomes homogeneous as the reaction progresses.[8]
-
Quench the reaction with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.
Deprotection: Cleavage of the Isopropylidene Acetal
-
Dissolve the protected compound in a mixture of an organic solvent (e.g., methanol or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., aqueous HCl or trifluoroacetic acid).
-
Stir the reaction at room temperature until cleavage is complete (monitored by TLC).
-
Neutralize the acid and remove the solvent to isolate the deprotected product.
Benzyl Ethers (Bn): The Robust Workhorse
Benzyl ethers are among the most frequently used "permanent" protecting groups in carbohydrate synthesis due to their exceptional stability.[6][7][9] They are stable to both strongly acidic and basic conditions, allowing for a broad range of subsequent chemical manipulations.[9]
Causality of Choice: When a multi-step synthesis requires a protecting group that can withstand harsh conditions, the benzyl ether is often the premier choice. Its removal via catalytic hydrogenation occurs under neutral conditions, preserving many other functional groups.
-
Advantages:
-
High Stability: Withstands a wide pH range and many oxidizing and reducing agents.
-
Orthogonality: Can be removed under conditions that do not affect acid-labile (e.g., silyl ethers, acetals) or base-labile (e.g., esters) groups.
-
Reliability: A well-established and highly reliable protecting group in carbohydrate chemistry.[6]
-
-
Disadvantages:
-
Deprotection Conditions: Catalytic hydrogenation is not compatible with functional groups like alkenes or alkynes.
-
Catalyst Poisoning: Certain functional groups (e.g., sulfur-containing compounds) can poison the catalyst.
-
Harsh Alternatives: Alternative deprotection methods like dissolving metal reductions (e.g., Birch reduction) are often harsh.[4]
-
Protection: Benzylation of Hydroxyl Groups
-
Dissolve the lactone in an anhydrous aprotic solvent like DMF or THF.
-
Cool the solution in an ice bath and add a strong base, typically sodium hydride (NaH), portion-wise to generate the alkoxide.
-
Add benzyl bromide (BnBr) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol or water.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Deprotection: Catalytic Hydrogenolysis
-
Dissolve the benzylated compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected product.
Silyl Ethers: Tunable Stability and Orthogonality
Silyl ethers are exceptionally versatile protecting groups for alcohols.[10] Their stability is directly related to the steric bulk of the alkyl substituents on the silicon atom. This feature allows for the development of sophisticated, orthogonal protection schemes.[11][12] Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS).
Causality of Choice: Silyl ethers are chosen when mild and highly selective deprotection is required. The Si-F bond is exceptionally strong, allowing for cleavage with fluoride ion sources under conditions that leave most other functional groups untouched. For this compound, bulky silyl ethers can be used to selectively protect the primary C5 hydroxyl over the secondary C3 hydroxyl due to sterics.
-
Advantages:
-
Tunable Stability: Stability can be modulated by changing the substituents on the silicon atom (e.g., TIPS > TBDPS > TBDMS > TES > TMS).
-
Orthogonality: Removed under very specific conditions (fluoride ions), which do not affect benzyl ethers, acetals, or esters.[10]
-
Mild Application/Removal: Both protection and deprotection are generally performed under mild, non-acidic, and non-basic conditions.
-
-
Disadvantages:
-
Acid and Base Lability: Generally susceptible to cleavage under both acidic and basic conditions.
-
Steric Hindrance: Introducing bulky silyl groups (like TIPS) onto the sterically hindered tertiary C2-hydroxyl can be challenging.
-
Protection: Silylation of Hydroxyl Groups (TBDMS Example)
-
Dissolve the lactone in an anhydrous polar aprotic solvent like DMF or dichloromethane.
-
Add an amine base, most commonly imidazole.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) to the solution.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify as needed.
Deprotection: Desilylation with Fluoride
-
Dissolve the silyl-protected compound in a suitable solvent, typically THF.
-
Add a solution of a fluoride salt, most commonly tetrabutylammonium fluoride (TBAF), as a 1M solution in THF.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once complete, dilute the reaction with water and extract the product.
-
Wash, dry, and concentrate the organic extracts to obtain the deprotected alcohol.
Decision-Making Framework and Data Summary
The selection of an appropriate protecting group is a critical decision that impacts the entire synthetic route. The following diagram provides a logical framework for this selection process, while the subsequent table summarizes the key attributes of each protecting group class.
Caption: Decision tree for selecting a suitable protecting group.
Comparative Performance Data
| Feature | Isopropylidene Acetal | Benzyl (Bn) Ether | Silyl Ethers (e.g., TBDMS) |
| Protection Reagents | Acetone or 2,2-DMP, Acid Cat. | Benzyl Bromide, NaH | TBDMSCl, Imidazole |
| Deprotection Reagents | Aqueous Acid (e.g., TFA, HCl) | H₂, Pd/C | TBAF in THF |
| Acid Stability | Poor | Excellent[9] | Poor to Moderate |
| Base Stability | Excellent[6] | Excellent[9] | Moderate |
| Hydrogenolysis Stability | Excellent | Poor | Excellent |
| Fluoride Stability | Excellent | Excellent | Poor |
| Orthogonality | Removed by acid. Orthogonal to base-labile and hydrogenolysis-labile groups. | Removed by hydrogenolysis. Orthogonal to acid/base-labile groups. | Removed by fluoride. Orthogonal to most other groups. |
| Key Consideration for Lactone | Efficient for C2/C3 diol protection, but deprotection can be problematic for certain nucleoside syntheses.[2] | Highly robust for multi-step syntheses. Non-selective for all three -OH groups without prior manipulation. | Excellent for selective protection (e.g., C5 primary -OH) and orthogonal strategies. |
Conclusion and Final Recommendations
The strategic selection of protecting groups is fundamental to the successful synthesis of derivatives from this compound. There is no single "best" protecting group; the optimal choice is context-dependent and must be aligned with the overall synthetic strategy.
-
For protecting the C2-C3 diol in syntheses that avoid strongly acidic deprotection steps, the isopropylidene acetal is a highly efficient choice.
-
For multi-step syntheses requiring robust protection that can withstand a wide array of reagents, the benzyl ether is unparalleled, provided that hydrogenation is a viable final step.
-
For achieving regioselectivity and employing sophisticated orthogonal strategies, the tunable stability of silyl ethers offers the greatest flexibility. A bulky silyl ether can selectively protect the primary C5-hydroxyl, leaving the C2 and C3 hydroxyls available for further functionalization.
Ultimately, a deep understanding of the stability and reactivity of these protecting groups empowers the researcher to navigate the complexities of carbohydrate chemistry, transforming a versatile chiral building block like this compound into potentially life-saving therapeutics.
References
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Opportunities and challenges in synthetic carbohydrate chemistry. Nature Chemistry, 1(8), 611–622. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Costanzo, M. J., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6447. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. [Link]
-
Wikipedia. (2023, November 29). Silyl ether. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
